molecular formula C18H36O4 B024183 threo-9,10-Dihydroxystearic acid CAS No. 2391-05-1

threo-9,10-Dihydroxystearic acid

Numéro de catalogue: B024183
Numéro CAS: 2391-05-1
Poids moléculaire: 316.5 g/mol
Clé InChI: VACHUYIREGFMSP-IAGOWNOFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

threo-9,10-Dihydroxystearic acid serves as a critical tool in biochemical research, particularly in the study of fatty acid metabolism and enzyme function. It is identified as an excellent endogenous substrate for the phosphatase activity of the N-terminal domain of soluble Epoxide Hydrolase (sEH), a key enzyme in regulating cardiovascular and renal physiology . Studies show that the monophosphate ester of this dihydroxy fatty acid is hydrolyzed by human sEH with high efficiency, making it a vital probe for investigating this novel branch of fatty acid metabolism and its potential signaling functions . Furthermore, this compound is a characterized product of the peroxynitrite-mediated dihydroxylation of oleic acid in biological systems such as human hemolysate . Its formation from reactions with peroxynitrite, a potent biological oxidant, positions it as a relevant molecule for exploring oxidative stress pathways and the oxidative modification of monounsaturated fatty acids in physiological and pathological contexts . Researchers utilize this compound to deepen the understanding of lipid peroxidation, epoxide hydrolase mechanisms, and the role of oxidized fatty acids in cellular signaling.

Propriétés

IUPAC Name

(9R,10R)-9,10-dihydroxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22)/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACHUYIREGFMSP-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H]([C@@H](CCCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2391-05-1
Record name 9,10-Dihydroxystearic acid, threo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-DIHYDROXYSTEARIC ACID, THREO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQL1V605V5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Natural Occurrence of threo-9,10-Dihydroxystearic Acid in Microbial Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of threo-9,10-dihydroxystearic acid in microbial lipids. It consolidates quantitative data, details relevant experimental protocols, and visualizes the biosynthetic pathways and analytical workflows. This document is intended to serve as a comprehensive resource for researchers in microbiology, lipidomics, and natural product chemistry.

Introduction

This compound is a dihydroxylated fatty acid derived from oleic acid. While its synthesis and presence in various biological systems have been noted, its natural occurrence as a significant component of microbial lipids is a subject of specialized research. This guide focuses on the microbial sources of this specific stereoisomer, highlighting its potential for further investigation and application. The threo- diastereomer has distinct physical and chemical properties that differentiate it from the erythro isomer, making its specific identification and quantification crucial.

Quantitative Data on Natural Occurrence

The most significant reported natural occurrence of this compound in microbial lipids is in the sclerotia of the fungus Claviceps sulcata. Research has shown that this compound can constitute a major portion of the fatty acids in this fungal structure.

Microbial SourceOrganism TypeTissue/Cellular ComponentThis compound Content (% of Total Fatty Acids)Reference
Claviceps sulcataFungusSclerotia~60%[1]

Note: The data presented is based on available literature. Further research may identify other microbial sources.

Biosynthesis of this compound

The biosynthesis of this compound in microorganisms is believed to occur primarily through the enzymatic hydration of oleic acid. This bioconversion is catalyzed by oleate (B1233923) hydratases, which add a water molecule across the double bond of oleic acid. The stereochemical outcome of this hydration, yielding the threo isomer, is determined by the specific enzyme's mechanism.

Biosynthetic Pathway of this compound oleic_acid Oleic Acid (cis-Δ9-Octadecenoic acid) enzyme Oleate Hydratase (Enzyme) oleic_acid->enzyme Substrate Binding intermediate Enzyme-Substrate Complex enzyme->intermediate product This compound intermediate->product Stereospecific Hydration

Caption: Proposed biosynthetic pathway of this compound from oleic acid via enzymatic hydration.

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and identification of this compound from microbial sources, with a focus on fungal sclerotia.

Extraction of Lipids from Fungal Sclerotia

This protocol is a representative method for the extraction of total lipids from fungal material.

  • Sample Preparation: Sclerotia are harvested, cleaned of any host tissue, and lyophilized to remove water. The dried sclerotia are then finely ground to a powder.

  • Solvent Extraction: The powdered sclerotia are extracted with a chloroform (B151607):methanol (B129727) (2:1, v/v) mixture. The extraction is typically performed at room temperature with constant agitation for several hours.

  • Phase Separation: After extraction, distilled water is added to the solvent mixture to induce phase separation. The mixture is centrifuged to facilitate the separation of the chloroform layer (containing the lipids) from the aqueous methanol layer.

  • Lipid Recovery: The lower chloroform layer is carefully collected, and the solvent is evaporated under a stream of nitrogen to yield the crude lipid extract.

Isolation and Purification of this compound

The crude lipid extract is then subjected to chromatographic techniques to isolate the dihydroxystearic acid.

  • Saponification and Methylation: The crude lipid extract is saponified using methanolic KOH to release free fatty acids. The fatty acids are then methylated using a reagent such as BF3-methanol or by acid-catalyzed esterification to produce fatty acid methyl esters (FAMEs), which are more volatile and suitable for gas chromatography.

  • Thin-Layer Chromatography (TLC): Preparative TLC can be used for the initial separation of the FAMEs. The TLC plate is developed in a solvent system such as hexane:diethyl ether:acetic acid. The band corresponding to dihydroxystearic acid methyl ester can be visualized using a reagent like iodine vapor and scraped from the plate. The compound is then eluted from the silica (B1680970) gel with a polar solvent.

Identification and Quantification

The purified dihydroxystearic acid methyl ester is identified and quantified using spectroscopic and chromatographic methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary technique for the identification and quantification of fatty acid methyl esters. The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis). The mass spectrometer provides fragmentation patterns that can confirm the structure of the dihydroxystearic acid methyl ester. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure and stereochemistry of the isolated compound. The chemical shifts and coupling constants of the protons and carbons associated with the hydroxyl groups are characteristic of the threo configuration.

Experimental Workflow for Analysis of this compound start Microbial Biomass (e.g., Fungal Sclerotia) extraction Lipid Extraction (Chloroform:Methanol) start->extraction saponification Saponification & Methylation (to FAMEs) extraction->saponification tlc Preparative TLC saponification->tlc gcms GC-MS Analysis tlc->gcms nmr NMR Spectroscopy tlc->nmr end Identification & Quantification gcms->end nmr->end

Caption: A generalized experimental workflow for the extraction, isolation, and identification of this compound from microbial sources.

Conclusion

The natural occurrence of this compound in high concentrations within the sclerotia of Claviceps sulcata presents a unique opportunity for the study of microbial lipid metabolism and the potential for novel biotechnological applications.[1] The stereospecific biosynthesis of this compound by microbial enzymes is a testament to the precision of biological catalysis. The experimental protocols outlined in this guide provide a framework for the further investigation of this and other hydroxylated fatty acids in the microbial world. This technical guide serves as a foundational resource for scientists and researchers, and it is anticipated that further exploration in this area will uncover new microbial sources and enzymatic pathways for the production of valuable dihydroxylated fatty acids.

References

An In-depth Technical Guide to the Stereochemistry and Biological Significance of threo-9,10-Dihydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

threo-9,10-Dihydroxystearic acid (threo-DHSA) is a dihydroxylated fatty acid derived from oleic acid. Its specific stereochemistry plays a crucial role in its biological activity, particularly as a ligand for peroxisome proliferator-activated receptors (PPARs). This technical guide delves into the stereochemical intricacies of threo-DHSA, its synthesis, and its significant impact on metabolic pathways, with a focus on its potential as a therapeutic agent. This document provides a comprehensive overview for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.

Stereochemistry of 9,10-Dihydroxystearic Acid

9,10-Dihydroxystearic acid (9,10-DHSA) possesses two stereocenters at carbons 9 and 10. This results in the existence of two diastereomeric pairs of enantiomers: threo and erythro.

  • This compound: In the threo isomer, the two hydroxyl groups are on opposite sides of the carbon chain when depicted in a Fischer projection. This corresponds to a (9R,10R) or (9S,10S) configuration. Commercially available threo-DHSA is often a racemic mixture of these two enantiomers.

  • erythro-9,10-Dihydroxystearic Acid: In the erythro isomer, the hydroxyl groups are on the same side in a Fischer projection, corresponding to a (9R,10S) or (9S,10R) configuration.

The distinct spatial arrangement of the hydroxyl groups in the threo and erythro isomers is a key determinant of their biological activities.

Biological Significance of this compound

The primary biological significance of this compound lies in its role as a peroxisome proliferator-activated receptor (PPAR) ligand.[1] PPARs are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism.

Activation of PPARγ and its Metabolic Consequences

threo-DHSA has been shown to be an activator of PPARγ.[2] Activation of PPARγ is a key mechanism for improving insulin (B600854) sensitivity and is the mode of action for the thiazolidinedione class of antidiabetic drugs.

A study in KKAy diabetic mice demonstrated that dietary supplementation with 9,10-dihydroxystearic acid (a mixture of threo and erythro isomers, with the specific ratio often dependent on the synthesis method) led to significant improvements in glucose metabolism and insulin sensitivity.[2]

Table 1: Effects of Dietary 9,10-Dihydroxystearic Acid on Metabolic Parameters in KKAy Mice [2]

Treatment GroupBlood Glucose at 0.5h (mmol/L)Blood Glucose at 1h (mmol/L)Area Under Glucose CurveBody Weight (g)
4% Corn Oil DietHighHighHighHigh
4% DHSA DietSignificantly LowerSignificantly LowerSignificantly LowerSignificantly Lower

Data presented is a qualitative summary of the findings from the cited study. For precise values, refer to the original publication.

In vitro studies using CV-1 cells showed that DHSA activates PPARγ in a dose-dependent manner at concentrations between 50 and 100 µmol/L.[2] However, its activating effect was observed to be lower than that of the potent synthetic PPARγ agonist, rosiglitazone.[2] Interestingly, in this particular study, DHSA did not show activation of PPARα in CV-1 cells.[2]

PPARγ Signaling Pathway

The activation of PPARγ by threo-DHSA initiates a cascade of events leading to the regulation of target gene expression. This signaling pathway is crucial for its metabolic effects.

PPAR_Signaling threo_DHSA This compound PPARg PPARγ threo_DHSA->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Genes Target Genes (e.g., Adiponectin, GLUT4) PPRE->Target_Genes Regulates Transcription of Metabolic_Effects Metabolic Effects (Improved Insulin Sensitivity, Glucose Uptake) Target_Genes->Metabolic_Effects Leads to

PPARγ Signaling Pathway for threo-DHSA

Experimental Protocols

Synthesis and Purification of this compound

threo-DHSA can be synthesized from oleic acid via performic acid hydroxylation. The following is a summary of a common laboratory-scale protocol.[3][4]

Synthesis_Workflow Oleic_Acid Oleic Acid Reaction Reaction with Formic Acid and Hydrogen Peroxide (40°C) Oleic_Acid->Reaction Saponification Saponification with NaOH (100°C) Reaction->Saponification Acidification Acidification with HCl Saponification->Acidification Crude_Product Crude threo-9,10-DHSA (Precipitate) Acidification->Crude_Product Recrystallization Recrystallization from Ethanol (0°C) Crude_Product->Recrystallization Pure_Product Pure threo-9,10-DHSA (White Powder) Recrystallization->Pure_Product

Synthesis Workflow for threo-DHSA

Protocol Summary:

  • Reaction: Oleic acid is mixed with formic acid and hydrogen peroxide. The reaction is maintained at 40°C for 4-5 hours with agitation.[4]

  • Saponification: The oil layer is collected and heated with a sodium hydroxide (B78521) solution at 100°C for 1 hour.[4]

  • Acidification: The solution is then treated with hydrochloric acid to precipitate the dihydroxystearic acid.[4]

  • Purification: The crude product is washed with distilled water until a neutral pH is achieved.[4] Further purification is performed by recrystallization from hot 95% ethanol, followed by cooling to 0°C to induce crystallization.[3][4] This process is typically repeated two to three times to achieve a purity of over 95%.[4]

In Vivo Assessment of Insulin Sensitivity in Mice

The following protocol provides a general framework for assessing the in vivo effects of threo-DHSA on insulin sensitivity in a diabetic mouse model, based on the methodology used in the KKAy mouse study.[2]

Protocol Outline:

  • Animal Model: Male KKAy diabetic mice are commonly used.

  • Dietary Groups: Mice are randomly assigned to different dietary groups:

    • Control Group: High-fat diet with a control oil (e.g., 4% corn oil).

    • Treatment Groups: High-fat diet supplemented with varying concentrations of threo-DHSA (e.g., 2% and 4%).

  • Treatment Period: The specialized diets are administered for a period of 5-6 weeks.

  • Glucose Tolerance Test (GTT):

    • Mice are fasted overnight.

    • A baseline blood glucose measurement is taken.

    • A glucose solution is administered via oral gavage or intraperitoneal injection.

    • Blood glucose levels are measured at specific time points (e.g., 30, 60, 120 minutes) post-glucose administration.

  • Insulin Tolerance Test (ITT):

    • Mice are fasted for a shorter period (e.g., 4-6 hours).

    • A baseline blood glucose measurement is taken.

    • Insulin is administered via intraperitoneal injection.

    • Blood glucose levels are measured at specific time points (e.g., 15, 30, 60 minutes) post-insulin injection.

  • Data Analysis: The area under the curve (AUC) for the GTT is calculated to assess overall glucose clearance. The rate of glucose decline during the ITT is used to determine insulin sensitivity.

PPARγ Transactivation Assay

This assay is used to determine the ability of threo-DHSA to activate the PPARγ receptor in a cellular context.

Protocol Outline:

  • Cell Line: A suitable cell line that does not endogenously express high levels of PPARγ is used, such as CV-1 (monkey kidney fibroblasts).

  • Transfection: Cells are transiently transfected with two plasmids:

    • An expression vector containing the full-length cDNA for human or mouse PPARγ.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a peroxisome proliferator response element (PPRE).

  • Treatment: After transfection, the cells are treated with various concentrations of threo-DHSA (e.g., 5-100 µmol/L) or a known PPARγ agonist (e.g., rosiglitazone) as a positive control. A vehicle control (e.g., DMSO) is also included.

  • Luciferase Assay: After an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to the total protein concentration in each sample. The fold activation is calculated relative to the vehicle control.

Future Directions and Conclusion

This compound represents a promising molecule in the field of metabolic research and drug development. Its ability to activate PPARγ and subsequently improve glucose tolerance and insulin sensitivity in preclinical models highlights its therapeutic potential for type 2 diabetes and related metabolic disorders.

Further research is warranted to:

  • Elucidate the specific biological activities of the individual enantiomers of threo-DHSA, namely (9R,10R)- and (9S,10S)-dihydroxystearic acid.

  • Conduct a direct comparative analysis of the PPAR activation profiles and metabolic effects of the threo and erythro diastereomers.

  • Identify the full spectrum of downstream target genes regulated by threo-DHSA-mediated PPARγ activation.

  • Evaluate the long-term efficacy and safety of threo-DHSA in more extensive preclinical and eventually clinical studies.

References

An In-depth Technical Guide on the Physical and Chemical Properties of threo-9,10-Dihydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

threo-9,10-Dihydroxystearic acid is a saturated fatty acid that belongs to the class of dihydroxy fatty acids. It is a derivative of oleic acid and is of significant interest to researchers in various fields, including biochemistry, pharmacology, and cosmetics, due to its biological activities and physical properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its role as a signaling molecule.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and application in research and development.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₁₈H₃₆O₄[1][2][3]
Molecular Weight 316.48 g/mol [1][2][3]
CAS Number 2391-05-1[1][2][3]
Appearance White solid[1]
Melting Point 92-94 °C[1]
Boiling Point 481.6 ± 25.0 °C at 760 mmHg (Predicted)
Density 1.0 ± 0.1 g/cm³ (Predicted)
pKa 4.78 ± 0.10 (Predicted)
Storage Temperature -20°C or 2-8°C[1][4]
Solubility
SolventSolubilityReference(s)
Petroleum Ether Insoluble[5]
Ethanol (B145695) Soluble[5]
Dimethylformamide (DMF) 25 mg/mL
Dimethyl sulfoxide (B87167) (DMSO) 10 mg/mL
DMSO:PBS (pH 7.2) (1:5) 0.16 mg/mL
Spectral Data
TechniqueDataReference(s)
¹H NMR (400 MHz, CD₃OD) δ 3.45–3.35 (2H, m, 2CHOH), 2.29 (2H, t, J=7.4 Hz, CH₂COOH), 1.70–1.15 (26H, m, 13 CH₂), 0.97–0.82 (3H, m, CH₃)[6]
¹³C NMR (100.6 MHz, DMSO-d₆) δ 174.4, 73.14, 73.13, 33.7, 32.4, 31.3, 29.3, 29.2, 29.1, 28.8, 28.7, 28.6, 25.64, 25.61, 24.5, 22.1, 13.9[6]
GC-MS (EI, as methyl ester, acetylated) tR = 23.96 min: m/z (%) = 383 (M+ - 31, 5), 229 (50), 187 (100), 155 (76)[6]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis from Oleic Acid

This compound can be synthesized from oleic acid via hydroxylation of the double bond. One common method involves the use of potassium permanganate (B83412) under alkaline conditions.

Materials:

  • Oleic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Potassium permanganate (KMnO₄)

  • Sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃)

  • Concentrated hydrochloric acid (HCl)

  • Petroleum ether

  • Ethanol

  • Distilled water

  • Ice

Procedure:

  • Dissolve 1.00 mmol of oleic acid in a solution of 7.85 mmol of NaOH in 32 mL of water with heating and stirring until the solution is clear.

  • Cool the solution and add 250 mL of ice-cold water.

  • While maintaining the temperature at 10 °C, add 25 mL of a 1% potassium permanganate solution over 1 minute with vigorous stirring.

  • After 5 minutes, add solid sodium sulfite or bisulfite until the purple color of the permanganate disappears.

  • Acidify the mixture with concentrated hydrochloric acid, which will result in the formation of a colorless, fluffy precipitate.

  • Collect the precipitate by vacuum filtration and dry it.

  • Wash the crude product with petroleum ether to remove any unreacted oleic acid and other nonpolar impurities. This compound is insoluble in petroleum ether.

  • Recrystallize the washed solid from hot ethanol to obtain the purified product.[5]

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to facilitate crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Analytical Characterization

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the carboxylic acid and hydroxyl groups of this compound are typically derivatized to increase volatility.

Derivatization (Methylation and Acetylation):

GC-MS Conditions (Example):

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: 50°C for 1 min, ramp to 250°C at 10°C/min, hold for 5 min, ramp to 300°C at 5°C/min, hold for 10 min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.

2.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of this compound, particularly for chiral separations of its enantiomers.

HPLC Conditions for Chiral Separation (Example):

  • Column: CHIRALART Amylose-SA (4.6 mm x 250 mm, 5 µm) or a similar chiral stationary phase.

  • Mobile Phase: Hexane:Isopropanol (97:3, v/v).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 210 nm.

  • Note: The carboxylic acid may need to be derivatized (e.g., to a methyl ester) for optimal separation on some chiral columns.[6]

Biological Activity and Signaling Pathway

This compound is known to be a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play crucial roles in lipid and glucose metabolism.[1]

PPAR Signaling Pathway

The activation of PPARs by ligands like this compound initiates a cascade of events leading to the regulation of gene expression.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHSA This compound DHSA_cyto DHSA DHSA->DHSA_cyto Cellular Uptake PPAR PPAR Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer DHSA_cyto->PPAR Binds & Activates PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to DNA TargetGenes Target Genes (e.g., CPT1, FABP, LPL) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Metabolic_Effects Metabolic Effects (Increased Fatty Acid Oxidation, Lipid Uptake, etc.) Proteins->Metabolic_Effects Functional Effects

Caption: PPAR signaling pathway activated by this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental procedures described in this guide.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Oleic Acid reaction Hydroxylation (KMnO4, NaOH) start->reaction precipitation Acidification (HCl) & Precipitation reaction->precipitation filtration1 Filtration precipitation->filtration1 crude_product Crude Product filtration1->crude_product washing Washing (Petroleum Ether) crude_product->washing recrystallization Recrystallization (Ethanol) washing->recrystallization filtration2 Filtration recrystallization->filtration2 pure_product Pure threo-9,10-DHSA filtration2->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Analytical_Workflow cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis sample threo-9,10-DHSA Sample derivatization_gcms Derivatization (Methylation & Acetylation) sample->derivatization_gcms derivatization_hplc Derivatization (Optional) sample->derivatization_hplc gcms_analysis GC-MS Injection derivatization_gcms->gcms_analysis gcms_data Mass Spectrum & Retention Time gcms_analysis->gcms_data hplc_analysis HPLC Injection derivatization_hplc->hplc_analysis hplc_data Chromatogram & Retention Time hplc_analysis->hplc_data

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols for its synthesis, purification, and analysis. The visualization of its role in the PPAR signaling pathway highlights its potential as a bioactive molecule for further research, particularly in the context of metabolic diseases and drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound.

References

An In-depth Technical Guide on the Enzymatic Formation of threo-9,10-Dihydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

threo-9,10-Dihydroxystearic acid (threo-9,10-DHSA) is a dihydroxy fatty acid derived from oleic acid, a ubiquitous monounsaturated fatty acid. This metabolite has garnered significant interest in the scientific community due to its emerging roles in various physiological and pathological processes, including inflammation, metabolic regulation, and cardiovascular function. The enzymatic formation of threo-9,10-DHSA is a key metabolic pathway that dictates its bioavailability and subsequent biological activities. This technical guide provides a comprehensive overview of the enzymatic pathways leading to the formation of threo-9,10-DHSA, detailed experimental protocols for its synthesis and analysis, and insights into its signaling roles.

Enzymatic Pathways for the Formation of this compound

The biosynthesis of threo-9,10-DHSA from oleic acid is primarily achieved through two distinct enzymatic pathways: the cytochrome P450 (CYP) epoxygenase and soluble epoxide hydrolase (sEH) pathway, and a chemoenzymatic pathway involving lipase-mediated epoxidation followed by acid-catalyzed hydrolysis.

Cytochrome P450 and Soluble Epoxide Hydrolase Pathway

This is the major endogenous pathway for the formation of threo-9,10-DHSA in mammals. It is a two-step process:

  • Epoxidation of Oleic Acid: Cytochrome P450 epoxygenases, a superfamily of heme-containing monooxygenases, catalyze the insertion of an oxygen atom across the double bond of oleic acid to form cis-9,10-epoxystearic acid.[1] Various CYP isoforms can perform this reaction, with the specific isoform influencing the stereochemistry of the resulting epoxide.

  • Hydrolysis of cis-9,10-Epoxystearic Acid: The epoxide intermediate is then hydrolyzed by soluble epoxide hydrolase (sEH) to form the corresponding vicinal diol.[1] The stereochemistry of this hydrolysis step is critical, as the enzymatic ring-opening of the cis-epoxide by sEH proceeds via a backside attack mechanism, resulting in the exclusive formation of the threo-diol.

Chemoenzymatic Pathway

An alternative, often utilized for in vitro synthesis, is a chemoenzymatic approach that mimics the biological pathway but uses a different set of catalysts.

  • Lipase-Mediated Epoxidation: In this step, a lipase (B570770), such as Candida antarctica lipase B (Novozym® 435), is used to catalyze the formation of a peracid from a carboxylic acid and hydrogen peroxide.[2][3] The in situ generated peracid then epoxidizes the double bond of oleic acid to form 9,10-epoxystearic acid.

  • Acid-Catalyzed Hydrolysis: The resulting epoxide is then subjected to acid-catalyzed hydrolysis to yield the dihydroxystearic acid. The stereochemical outcome of this step is dependent on the reaction conditions, but can be controlled to favor the formation of the threo isomer.

Quantitative Data

While specific kinetic parameters for the epoxidation of oleic acid by individual CYP isoforms and the hydrolysis of 9,10-epoxystearic acid by sEH are not extensively documented in a comparative manner, the following table summarizes general kinetic information for these enzyme classes with relevant substrates.

Enzyme ClassSubstrateKm (µM)Vmax (nmol/min/mg)Specific Activity (nmol/min/mg)Reference
Cytochrome P450 Fatty AcidsVaries widelyVaries widelyVaries widely[4]
Soluble Epoxide Hydrolase Epoxide Substrates~1-20~5-50~1000-5000[5]

Note: The kinetic parameters for cytochrome P450 enzymes are highly dependent on the specific isoform, the expression system, and the assay conditions. Similarly, the activity of soluble epoxide hydrolase can vary with the specific epoxide substrate. The values presented here are indicative ranges.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound via the CYP/sEH Pathway

This protocol describes the in vitro synthesis of threo-9,10-DHSA using recombinant human cytochrome P450 and soluble epoxide hydrolase.

1. Expression and Purification of Recombinant Human CYP and sEH:

  • CYP Expression: Recombinant human CYP enzymes (e.g., CYP2J2, CYP2C9) can be expressed in Escherichia coli or insect cells.[6][7] A general procedure involves growing the transformed cells, inducing protein expression, harvesting the cells, and preparing microsomal fractions.[6]

  • sEH Expression: Recombinant human sEH can also be expressed in E. coli or other suitable expression systems.

  • Purification: The recombinant enzymes are purified from the cell lysates or microsomal fractions using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by other chromatographic steps like ion-exchange or size-exclusion chromatography to achieve high purity.[7] The concentration and purity of the enzymes should be determined by methods such as the CO-difference spectrum for CYPs and SDS-PAGE for both enzymes.[6]

2. Enzymatic Reaction:

  • Reaction Mixture: Prepare a reaction mixture containing the purified recombinant CYP enzyme, NADPH-cytochrome P450 reductase, and cytochrome b5 in a phosphate (B84403) buffer (pH 7.4) containing a lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine).[6]

  • Substrate Addition: Add oleic acid to the reaction mixture. For kinetic studies, a range of concentrations should be used.

  • Initiation of Epoxidation: Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[6]

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Hydrolysis Step: After the epoxidation step, add the purified recombinant sEH to the reaction mixture.

  • Incubation for Hydrolysis: Incubate the mixture for an additional period (e.g., 30-60 minutes) at 37°C to allow for the complete hydrolysis of the epoxide.

  • Reaction Termination and Extraction: Stop the reaction by adding a solvent like ice-cold acetonitrile (B52724) or by acidification. Extract the lipid metabolites with a suitable organic solvent (e.g., ethyl acetate).

  • Analysis: Dry the extracted metabolites, reconstitute them in a suitable solvent, and analyze by LC-MS/MS for the quantification of threo-9,10-DHSA.

Protocol 2: Chemoenzymatic Synthesis of this compound

This protocol outlines a two-step chemoenzymatic synthesis of threo-9,10-DHSA.

1. Lipase-Catalyzed Epoxidation of Oleic Acid:

  • Reaction Setup: In a suitable solvent (e.g., toluene (B28343) or a solvent-free system), combine oleic acid, an immobilized lipase (e.g., Novozym® 435), and a carboxylic acid (e.g., acetic acid or caprylic acid).[2][3]

  • Addition of Hydrogen Peroxide: Slowly add hydrogen peroxide to the reaction mixture. The lipase will catalyze the in situ formation of the peracid.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40-60°C) with constant stirring. Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, filter to remove the immobilized lipase. Wash the organic phase with water to remove any remaining hydrogen peroxide and carboxylic acid. Dry the organic phase and evaporate the solvent to obtain the crude 9,10-epoxystearic acid.

2. Acid-Catalyzed Hydrolysis to this compound:

  • Reaction Setup: Dissolve the crude 9,10-epoxystearic acid in a suitable solvent mixture (e.g., tetrahydrofuran-water).

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The progress of the hydrolysis can be monitored by TLC or GC.

  • Work-up: Once the hydrolysis is complete, neutralize the acid with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic phase with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: The crude threo-9,10-DHSA can be purified by recrystallization or column chromatography.

Signaling Pathways and Logical Relationships

This compound has been identified as a signaling molecule that can modulate cellular processes, particularly those related to metabolism and inflammation. One of the key mechanisms of its action is through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis and lipid metabolism.

Enzymatic_Formation_and_Signaling_of_threo_9_10_DHSA cluster_formation Enzymatic Formation cluster_signaling Signaling Pathway oleic_acid Oleic Acid cyp Cytochrome P450 (Epoxygenase) oleic_acid->cyp Epoxidation lipase Lipase + H2O2 oleic_acid->lipase Epoxidation epoxystearic_acid 9,10-Epoxystearic Acid seh Soluble Epoxide Hydrolase (sEH) epoxystearic_acid->seh Hydrolysis acid_hydrolysis Acid Hydrolysis epoxystearic_acid->acid_hydrolysis Hydrolysis dhsa This compound pparg PPARγ dhsa->pparg Activation cyp->epoxystearic_acid seh->dhsa lipase->epoxystearic_acid acid_hydrolysis->dhsa ppre PPRE pparg->ppre Binding rxr RXR rxr->ppre Binding target_genes Target Gene Expression ppre->target_genes Transcription cd36 CD36 Translocation to Membrane target_genes->cd36 fa_uptake Increased Fatty Acid Uptake cd36->fa_uptake

Caption: Enzymatic formation of threo-9,10-DHSA and its subsequent signaling via PPARγ.

The diagram above illustrates the two primary pathways for the formation of threo-9,10-DHSA from oleic acid. The resulting diol then acts as a ligand for PPARγ. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the increased expression of genes involved in lipid metabolism, including the fatty acid translocase CD36. The upregulation and translocation of CD36 to the plasma membrane enhances the uptake of fatty acids into cells, thereby influencing cellular energy homeostasis.

Conclusion

The enzymatic formation of this compound is a critical metabolic process that generates a bioactive lipid mediator. Understanding the enzymes involved, their kinetics, and the detailed experimental procedures for studying this pathway is essential for researchers in the fields of biochemistry, pharmacology, and drug development. The elucidation of the signaling pathways, such as the activation of PPARγ, provides a molecular basis for the physiological effects of threo-9,10-DHSA and opens avenues for therapeutic interventions targeting metabolic and inflammatory diseases. This technical guide provides a foundational resource for scientists working to unravel the complexities of fatty acid metabolism and its role in health and disease.

References

Navigating the Solubility Landscape of threo-9,10-Dihydroxystearic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the realm of pharmaceutical and materials science research, a thorough understanding of the physicochemical properties of active compounds and intermediates is paramount. threo-9,10-Dihydroxystearic acid, a dihydroxy fatty acid with potential applications in drug delivery and as a gelling agent, presents a unique solubility profile that is critical for its formulation and application. This technical guide provides an in-depth analysis of the solubility of this compound in various organic solvents, offering a valuable resource for researchers, scientists, and drug development professionals.

Quantitative Solubility Data

Precise quantitative solubility data for pure this compound is not extensively available in published literature. However, data for a mixture of 9,10-dihydroxystearic acid isomers and a specific data point for the threo-isomer in dimethyl sulfoxide (B87167) (DMSO) provide valuable insights. It is crucial to note that the stereochemistry of the diol can influence its crystal lattice energy and, consequently, its solubility. The data presented below has been compiled from technical data sheets from various chemical suppliers.

SolventIsomerSolubilityTemperature (°C)Source
Dimethyl Sulfoxide (DMSO)threo50 mg/mLNot SpecifiedMedchemExpress[1]
Dimethyl Sulfoxide (DMSO)Mixed Isomers~10 mg/mLNot SpecifiedCayman Chemical[2][3]
Dimethylformamide (DMF)Mixed Isomers~25 mg/mLNot SpecifiedCayman Chemical[2][3]
EthanolMixed Isomers~5 mg/mLNot SpecifiedCayman Chemical[2][3]
1:5 DMSO:PBS (pH 7.2)Mixed Isomers~0.16 mg/mLNot SpecifiedCayman Chemical[2][3]

Note: The significant difference in the reported solubility of the threo-isomer versus the mixed isomers in DMSO suggests that the erythro-isomer may have a lower solubility in this solvent.

Qualitative and Semi-Quantitative Solubility Profile

Research on dihydroxystearic acid (DHSA) derived from palm oleic acid provides further qualitative and semi-quantitative insights into its solubility. While this material is a mixture of threo and erythro isomers, the general trends are informative.

SolventSolubilityTemperature (°C)Observations
MethanolSoluble30Solubility decreases with increasing alcohol chain length.
EthanolSoluble30At least 2.5 mg/mL.
PropanolSoluble30Solubility decreases with increasing alcohol chain length.
ButanolSoluble30Solubility decreases with increasing alcohol chain length.
PentaneInsoluble30-
HexaneInsoluble30-

Source: Adapted from Awang et al., 2001.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, direct experimental determination is recommended. Below are detailed methodologies that can be adapted for this compound.

Method 1: Isothermal Equilibrium Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis (optional, for higher precision).

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until a constant concentration is observed.

  • Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Weigh the vial containing the filtered aliquot to determine the total weight of the solution.

    • Evaporate the solvent from the vial under reduced pressure or in a vacuum oven at a temperature below the melting point of the solute.

    • Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per unit volume or mass of the solvent.

Method 2: Dropwise Solvent Addition Method

This is a simpler, semi-quantitative method useful for rapid screening of solubility in various solvents.

Materials:

  • This compound

  • Selected organic solvents

  • Small conical flask or vial

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Accurately weigh a small amount of this compound (e.g., 0.1 g) and place it in the conical flask.

  • Place the flask on a magnetic stirrer and begin stirring.

  • Slowly add the solvent dropwise from a buret.

  • Continue adding the solvent until all the solid has completely dissolved, and the solution is clear.

  • Record the volume of solvent added.

  • The solubility can be estimated as the mass of the solute divided by the volume of the solvent required for dissolution.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the isothermal equilibrium shake-flask method for determining solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add Excess Solute to Solvent start->add_excess agitate Agitate at Constant Temperature add_excess->agitate settle Allow Excess Solid to Settle agitate->settle withdraw Withdraw Supernatant settle->withdraw filter Filter through Syringe Filter withdraw->filter weigh_sol Weigh Filtered Solution filter->weigh_sol evaporate Evaporate Solvent weigh_sol->evaporate weigh_solid Weigh Dissolved Solid evaporate->weigh_solid calculate Calculate Solubility weigh_solid->calculate end_node End calculate->end_node

References

Unveiling Threo-9,10-Dihydroxystearic Acid: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of threo-9,10-dihydroxystearic acid, a naturally occurring dihydroxy fatty acid. The document details its discovery in natural sources, outlines protocols for its isolation and purification, and explores its biological activity, particularly its role as a signaling molecule. Quantitative data is presented in structured tables for clarity, and key experimental and signaling pathways are visualized through detailed diagrams.

Discovery and Natural Occurrence

This compound has been identified in a variety of natural sources, ranging from fungi to plants and insects. One of the most significant discoveries was its high abundance in the sclerotia of the fungus Claviceps sulcata, where it can comprise approximately 60% of the total fatty acids[1]. This finding established a key fungal source for this particular dihydroxy fatty acid. The compound has also been reported in the honey bee Apis cerana and the protozoan parasite Trypanosoma brucei, indicating its presence across different biological kingdoms[2]. Furthermore, 9,10-dihydroxystearic acid is a known monomeric constituent of cutin, the protective polyester (B1180765) that covers the aerial parts of plants, although its concentration can vary significantly between species[3][4].

Quantitative Data on Natural Occurrence

The following table summarizes the known quantitative data for the occurrence of this compound in various natural sources.

Natural SourceOrganism TypePart/TissueConcentration/YieldReference
Claviceps sulcataFungusSclerotia~60% of total fatty acids[1]
Plant CuticlePlantEpidermisVariable, minor to major component depending on species[3][4]

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of this compound from natural sources. The protocol for isolation from fungal sclerotia is based on established methods for fatty acid extraction from Claviceps, and the plant cutin protocol is adapted from standard methods for cutin analysis.

Isolation from Fungal Sclerotia (Claviceps sulcata)

This protocol outlines the steps for the extraction, saponification, and purification of this compound from the sclerotia of Claviceps sulcata.

1. Lipid Extraction:

  • Homogenization: Dried and ground sclerotia (100 g) are homogenized in a blender with a 2:1 (v/v) mixture of chloroform (B151607):methanol (B129727) (500 mL) to disrupt the cells.

  • Extraction: The homogenate is stirred for 24 hours at room temperature to ensure complete extraction of lipids.

  • Filtration: The mixture is filtered through a Büchner funnel to separate the solvent extract from the solid residue. The residue is washed with an additional 100 mL of the chloroform:methanol mixture.

  • Phase Separation: The combined filtrates are washed with 0.9% NaCl solution (200 mL). The mixture is allowed to separate into two phases in a separatory funnel. The lower chloroform phase containing the lipids is collected.

  • Solvent Evaporation: The chloroform is removed under reduced pressure using a rotary evaporator to yield the crude lipid extract.

2. Saponification and Liberation of Free Fatty Acids:

  • Saponification: The crude lipid extract is refluxed for 2 hours with 200 mL of 2 M ethanolic KOH to hydrolyze the triglycerides and other esters.

  • Acidification: After cooling, the solution is acidified to pH 1-2 with 6 M HCl. This protonates the fatty acid salts, converting them into free fatty acids.

  • Extraction of Free Fatty Acids: The acidified solution is extracted three times with 150 mL of diethyl ether. The combined ether extracts are washed with distilled water until the washings are neutral.

  • Drying and Evaporation: The ether extract is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated to yield the total free fatty acid fraction.

3. Purification of this compound:

  • Crystallization: The free fatty acid mixture is dissolved in a minimal amount of hot ethanol (B145695). Upon cooling, this compound, being a major component and having a higher melting point than many other fatty acids, will preferentially crystallize.

  • Filtration: The crystals are collected by vacuum filtration and washed with cold ethanol.

  • Recrystallization: The collected crystals can be recrystallized from ethanol to improve purity.

  • Chromatographic Purification (Optional): For higher purity, the crystallized product can be further purified by silica (B1680970) gel column chromatography using a hexane:ethyl acetate (B1210297) gradient as the eluent.

Workflow for Isolation from Fungal Sclerotia

experimental_workflow_fungi start Dried & Ground Sclerotia homogenization Homogenization (Chloroform:Methanol) start->homogenization extraction Lipid Extraction (24h stirring) homogenization->extraction filtration Filtration extraction->filtration phase_separation Phase Separation (with NaCl solution) filtration->phase_separation evaporation1 Solvent Evaporation phase_separation->evaporation1 crude_lipid Crude Lipid Extract evaporation1->crude_lipid saponification Saponification (Ethanolic KOH) crude_lipid->saponification acidification Acidification (HCl) saponification->acidification ffa_extraction Free Fatty Acid Extraction (Diethyl Ether) acidification->ffa_extraction evaporation2 Solvent Evaporation ffa_extraction->evaporation2 total_ffa Total Free Fatty Acids evaporation2->total_ffa crystallization Crystallization (Hot Ethanol) total_ffa->crystallization purification Purification (Recrystallization/Chromatography) crystallization->purification final_product Pure this compound purification->final_product

Caption: Workflow for the isolation of this compound from fungal sclerotia.

Analysis of Plant Cutin Monomers

This protocol describes the depolymerization of plant cutin to release its constituent monomers, including this compound, for analysis.

1. Delipidation of Plant Material:

  • Fresh plant leaves are homogenized and exhaustively extracted with a 2:1 (v/v) mixture of chloroform:methanol to remove soluble waxes and lipids. This is followed by extraction with pure methanol and then pure chloroform. The delipidated plant residue is dried.

2. Cutin Depolymerization:

  • The dried, delipidated plant material is subjected to transesterification with 1% (v/v) sulfuric acid in methanol at 70°C for 16 hours. This process cleaves the ester bonds of the cutin polymer, releasing the fatty acid methyl esters.

3. Monomer Extraction and Derivatization:

  • The methanol solution is neutralized with saturated NaHCO₃ solution and the fatty acid methyl esters are extracted with hexane.

  • The hydroxyl groups of the monomers are then derivatized by reacting the extract with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers, which are more volatile and suitable for gas chromatography.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The derivatized monomer mixture is analyzed by GC-MS to identify and quantify the individual components, including the TMS ether of methyl threo-9,10-dihydroxystearate.

Workflow for Plant Cutin Analysis

experimental_workflow_plant start Fresh Plant Leaves delipidation Delipidation (Solvent Extraction) start->delipidation depolymerization Cutin Depolymerization (H₂SO₄ in Methanol) delipidation->depolymerization extraction Monomer Extraction (Hexane) depolymerization->extraction derivatization Derivatization (BSTFA) extraction->derivatization analysis GC-MS Analysis derivatization->analysis

Caption: Workflow for the analysis of monomeric components of plant cutin.

Biological Activity and Signaling Pathway

This compound has been identified as a ligand for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism[1][5]. Activation of PPARα by fatty acid ligands like this compound initiates a signaling cascade that leads to the transcription of genes involved in fatty acid uptake and oxidation.

The signaling pathway is initiated when the fatty acid enters the cell and binds to the ligand-binding domain of PPARα in the nucleus. This binding induces a conformational change in the PPARα protein, causing it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. The binding of the heterodimer to the PPRE recruits co-activator proteins, which in turn leads to the initiation of transcription of genes that encode for enzymes involved in fatty acid transport and β-oxidation.

PPARα Signaling Pathway

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA This compound PPARa PPARα FA->PPARa Binds to Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds to Gene Target Gene Expression (Fatty Acid Metabolism) PPRE->Gene Activates

Caption: Activation of the PPARα signaling pathway by this compound.

Conclusion

This compound is a naturally occurring fatty acid with significant biological activity. Its discovery in high concentrations in the fungus Claviceps sulcata provides a valuable natural source for further research and potential applications. The detailed protocols for its isolation and the understanding of its role as a PPARα agonist open avenues for its investigation in the context of metabolic diseases and drug development. This guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and biology of this intriguing molecule.

References

The Pivotal Role of threo-9,10-Dihydroxystearic Acid in the Fortification of Plant Cuticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The plant cuticle stands as a formidable barrier, a testament to nature's intricate engineering. This slim, hydrophobic layer is the primary interface between the plant and its environment, offering protection against a barrage of biotic and abiotic stresses. Central to the structural integrity of this barrier is the biopolymer cutin, a complex polyester (B1180765) composed of oxygenated fatty acids. Among these, threo-9,10-dihydroxystearic acid, a C18 dihydroxy fatty acid, plays a crucial, albeit often understated, role in the assembly and functionality of the plant cuticle. This technical guide delves into the core of its function, providing an in-depth analysis of its biosynthesis, its incorporation into the cutin matrix, and its impact on the physicochemical properties of the cuticle.

Quantitative Analysis of Cutin Monomers

The composition of cutin monomers can vary significantly between plant species and even different organs of the same plant. The following tables summarize quantitative data on the relative abundance of C18 cutin monomers, including derivatives of dihydroxystearic acid, in various plant species.

Table 1: Cutin Monomer Composition in Wild Tomato Species Fruit (%) [1]

Species9,10,18-Trihydroxyoctadecanoic acidOther C18 Monomers
S. chmielewskii694
S. habrochaites1090
S. pennellii694
Other Wild Tomato Species< 3> 97

Table 2: Changes in Leaf Cutin Monomer Composition in Arabidopsis thaliana cer9 Mutant [2]

MonomerWild Type (Ler-0)cer9-1 Mutant% Change
C18:2 Dioic AcidRelative abundanceIncreased to 187% of wild-type+187%
18-OH-C18:1 AcidRelative abundanceIncreased by 124%+124%
Total C18 Monomers Relative abundance Increased by 59% +59%

Biosynthesis and Incorporation into the Cutin Matrix

The journey of this compound begins with oleic acid (C18:1), a common fatty acid in plants. A series of enzymatic reactions transforms this precursor into the dihydroxylated monomer that will be integrated into the growing cutin polymer.

The biosynthesis pathway is a testament to the complex enzymatic machinery within the plant cell. The initial epoxidation of the double bond in oleic acid is typically catalyzed by a cytochrome P450-dependent monooxygenase. Subsequently, an epoxide hydrolase facilitates the hydration of the epoxide ring, leading to the formation of the vicinal diol, this compound.

Oleic Acid (C18:1) Oleic Acid (C18:1) 9,10-Epoxystearic Acid 9,10-Epoxystearic Acid Oleic Acid (C18:1)->9,10-Epoxystearic Acid Cytochrome P450 Monooxygenase This compound This compound 9,10-Epoxystearic Acid->this compound Epoxide Hydrolase Cutin Polymer Cutin Polymer This compound->Cutin Polymer CUTIN SYNTHASE

Caption: Biosynthesis of this compound and its incorporation into the cutin polymer.

Once synthesized, these monomers are transported across the plasma membrane and cell wall to the site of cutin polymerization. ATP-binding cassette (ABC) transporters are believed to play a crucial role in the export of cutin precursors from the epidermal cells. Extracellular enzymes, such as cutin synthases, then catalyze the esterification of the hydroxyl and carboxyl groups of the monomers to form the complex, cross-linked polyester network of the cuticle.

Role in Cuticle Properties and Plant Defense

The inclusion of dihydroxylated fatty acids like this compound is critical for the three-dimensional structure and, consequently, the barrier properties of the cuticle. The additional hydroxyl groups provide potential sites for cross-linking within the polymer, leading to a more rigid and less permeable barrier.

Beyond its structural role, there is growing evidence that cutin monomers, released from the cuticle by fungal cutinases during pathogen attack, can act as signaling molecules, or damage-associated molecular patterns (DAMPs).[3][4] These molecules can trigger plant immune responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and the influx of calcium ions.[3][5] This signaling cascade ultimately leads to the activation of defense genes and the reinforcement of the plant's defenses.

cluster_0 Extracellular Space cluster_1 Plant Cell Fungal Pathogen Fungal Pathogen Cutin Polymer Cutin Polymer Fungal Pathogen->Cutin Polymer Cutinase Cutin Monomers\n(e.g., dihydroxystearic acid) Cutin Monomers (e.g., dihydroxystearic acid) Cutin Polymer->Cutin Monomers\n(e.g., dihydroxystearic acid) Degradation Receptor Receptor Cutin Monomers\n(e.g., dihydroxystearic acid)->Receptor Ca2+ Influx Ca2+ Influx Receptor->Ca2+ Influx MAPK Cascade MAPK Cascade Receptor->MAPK Cascade Immune Response Immune Response Ca2+ Influx->Immune Response Defense Gene Expression Defense Gene Expression MAPK Cascade->Defense Gene Expression Defense Gene Expression->Immune Response

Caption: Generalized signaling pathway of cutin monomer-induced plant immunity.

Experimental Protocols

A thorough understanding of the role of this compound necessitates robust experimental methodologies. The following section details key protocols for the analysis of cutin composition and the assessment of cuticle properties.

Cutin Monomer Analysis

Objective: To determine the qualitative and quantitative composition of cutin monomers.

Protocol:

  • Isolation of Cuticular Membranes: Excise plant tissue (e.g., leaves, fruits) and immerse in an enzymatic solution (e.g., pectinase (B1165727) and cellulase (B1617823) in a citrate (B86180) buffer) to digest the cell walls and release the cuticle.

  • Dewaxing: Extract the isolated cuticles with organic solvents (e.g., chloroform, methanol) to remove soluble cuticular waxes.

  • Depolymerization: Subject the dewaxed cuticles to transesterification using a reagent such as sodium methoxide (B1231860) in methanol (B129727) or boron trifluoride in methanol. This cleaves the ester bonds of the cutin polymer, releasing the constituent monomers as methyl esters.

  • Derivatization: Silylate the free hydroxyl groups of the monomers using a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase their volatility for gas chromatography.

  • GC-MS Analysis: Separate and identify the derivatized monomers using gas chromatography-mass spectrometry (GC-MS). Quantify the individual monomers by comparing their peak areas to that of an internal standard.

Measurement of Cuticle Thickness

Objective: To determine the thickness of the plant cuticle.

Protocol (Transmission Electron Microscopy - TEM): [6]

  • Sample Preparation: Fix small pieces of plant tissue in a primary fixative (e.g., glutaraldehyde), followed by a secondary fixative (e.g., osmium tetroxide).

  • Dehydration and Embedding: Dehydrate the fixed tissue through a graded ethanol (B145695) series and embed it in a resin (e.g., Spurr's resin).

  • Ultrathin Sectioning: Cut ultrathin sections (60-90 nm) of the embedded tissue using an ultramicrotome.

  • Staining: Stain the sections with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.

  • Imaging: Observe the stained sections under a transmission electron microscope and capture images of the cuticle.

  • Measurement: Use image analysis software to measure the thickness of the cuticle from the captured micrographs.

Assessment of Cuticle Permeability

Objective: To evaluate the barrier function of the cuticle.

Protocol (Chlorophyll Leaching Assay): [7][8]

  • Sample Collection: Detach leaves of similar age and size from the plants.

  • Chlorophyll (B73375) Extraction: Immerse the leaves in a defined volume of 80% ethanol.

  • Incubation: Incubate the samples at room temperature in the dark for a specified period (e.g., 60 minutes).

  • Spectrophotometry: Measure the absorbance of the ethanol solution at wavelengths corresponding to chlorophyll a and b (e.g., 647 nm and 664 nm).

  • Calculation: A higher absorbance value indicates greater chlorophyll leaching and, therefore, a more permeable cuticle.

Protocol (Toluidine Blue Staining): [7]

  • Staining: Immerse whole leaves in an aqueous solution of toluidine blue (e.g., 0.05%) for a short period (e.g., 2 minutes).

  • Rinsing: Gently rinse the leaves with water to remove excess stain.

  • Observation: Visually assess the degree of staining. Areas with a more permeable cuticle will appear blue due to the penetration of the dye into the underlying tissues.

  • Quantification (Optional): Capture images of the stained leaves and use image analysis software to quantify the stained area.

Experimental Workflow

The following diagram illustrates a comprehensive workflow for investigating the role of this compound in plant cuticle formation, from genetic modification to functional analysis.

cluster_0 Genetic Approach cluster_1 Chemical Analysis cluster_2 Phenotypic Analysis cluster_3 Functional Genomics Gene Identification\n(e.g., Epoxide Hydrolase Mutant) Gene Identification (e.g., Epoxide Hydrolase Mutant) Mutant Characterization\n(e.g., Arabidopsis T-DNA lines) Mutant Characterization (e.g., Arabidopsis T-DNA lines) Gene Identification\n(e.g., Epoxide Hydrolase Mutant)->Mutant Characterization\n(e.g., Arabidopsis T-DNA lines) Cutin Monomer Analysis\n(GC-MS) Cutin Monomer Analysis (GC-MS) Mutant Characterization\n(e.g., Arabidopsis T-DNA lines)->Cutin Monomer Analysis\n(GC-MS) Microscopy\n(SEM/TEM) Microscopy (SEM/TEM) Mutant Characterization\n(e.g., Arabidopsis T-DNA lines)->Microscopy\n(SEM/TEM) Permeability Assays\n(Chlorophyll Leaching, Toluidine Blue) Permeability Assays (Chlorophyll Leaching, Toluidine Blue) Mutant Characterization\n(e.g., Arabidopsis T-DNA lines)->Permeability Assays\n(Chlorophyll Leaching, Toluidine Blue) Transcriptomics\n(RNA-seq) Transcriptomics (RNA-seq) Mutant Characterization\n(e.g., Arabidopsis T-DNA lines)->Transcriptomics\n(RNA-seq) Quantification of\nDihydroxystearic Acid Quantification of Dihydroxystearic Acid Cutin Monomer Analysis\n(GC-MS)->Quantification of\nDihydroxystearic Acid Correlation Analysis Correlation Analysis Quantification of\nDihydroxystearic Acid->Correlation Analysis Cuticle Thickness\nMeasurement Cuticle Thickness Measurement Microscopy\n(SEM/TEM)->Cuticle Thickness\nMeasurement Cuticle Thickness\nMeasurement->Correlation Analysis Assessment of\nBarrier Function Assessment of Barrier Function Permeability Assays\n(Chlorophyll Leaching, Toluidine Blue)->Assessment of\nBarrier Function Assessment of\nBarrier Function->Correlation Analysis Identification of\nDifferentially Expressed Genes Identification of Differentially Expressed Genes Transcriptomics\n(RNA-seq)->Identification of\nDifferentially Expressed Genes Pathway Analysis Pathway Analysis Identification of\nDifferentially Expressed Genes->Pathway Analysis Elucidation of Structure-Function Relationship Elucidation of Structure-Function Relationship Correlation Analysis->Elucidation of Structure-Function Relationship Pathway Analysis->Elucidation of Structure-Function Relationship

Caption: A comprehensive experimental workflow for elucidating the role of this compound.

Conclusion

This compound is a key contributor to the structural and functional integrity of the plant cuticle. Its biosynthesis from oleic acid and subsequent incorporation into the cutin polymer are tightly regulated processes that are fundamental to the formation of a robust protective barrier. Furthermore, its potential role as a signaling molecule in plant defense highlights its multifaceted importance. For researchers in plant biology, agriculture, and drug development, a deeper understanding of the mechanisms governing the synthesis and function of this and other cutin monomers opens avenues for the development of novel strategies to enhance plant resilience and to design more effective agrochemicals and pharmaceuticals that can interact with and penetrate this vital plant interface.

References

Methodological & Application

Application Note: Stereospecific Synthesis of threo-9,10-Dihydroxystearic Acid from Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a reliable and stereospecific method for the synthesis of threo-9,10-dihydroxystearic acid from oleic acid. The described protocol is intended for researchers in organic chemistry, lipid chemistry, and drug development who require a high-purity threo-diol for their studies. The synthesis is based on the anti-dihydroxylation of the cis-double bond of oleic acid.

Introduction

9,10-Dihydroxystearic acid is a valuable fatty acid derivative with applications in various fields, including cosmetics, lubricants, and as a precursor for the synthesis of other fine chemicals like azelaic and pelargonic acids.[1][2] The stereochemistry of the two hydroxyl groups, being either threo (anti-addition) or erythro (syn-addition), significantly influences its physical and biological properties. This protocol focuses on the stereospecific synthesis of the threo isomer, which is achieved through the performic acid oxidation of oleic acid. The reaction proceeds via an epoxide intermediate, followed by an acid-catalyzed ring-opening that results in the desired anti-dihydroxylation.[3] An alternative method for achieving this transformation is the Prévost reaction, which utilizes iodine and a silver carboxylate in an anhydrous solvent to yield anti-diols.[4][5][6]

Principle of the Method

The synthesis involves the in situ generation of performic acid from the reaction of formic acid and hydrogen peroxide. Performic acid epoxidizes the double bond of oleic acid. The subsequent hydrolysis of the epoxide in the acidic medium occurs with inversion of configuration, leading to the formation of the this compound.

Experimental Protocol

This protocol is adapted from a well-established procedure for the hydroxylation of oleic acid.[7]

Materials and Reagents

  • Oleic acid (commercial grade, ~70% purity)[7]

  • Formic acid (98-100%)

  • Hydrogen peroxide (30%)

  • Sodium hydroxide (B78521)

  • Hydrochloric acid (3N)

  • Ethanol (B145695) (95%)

  • Petroleum ether (60-80 °C)

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure

  • Reaction Setup: In a 1-liter three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, combine 141 g (0.5 mole) of oleic acid and 425 ml of formic acid.[7]

  • Addition of Hydrogen Peroxide: While stirring the mixture at 25 °C, slowly add approximately 60 g of 30% hydrogen peroxide from the dropping funnel over a period of 15 minutes.[7]

  • Reaction Control: The reaction is mildly exothermic. Maintain the temperature at 40 °C using a water bath. After the initial exotherm subsides, a heating mantle may be required to maintain the temperature.[7]

  • Reaction Monitoring: Continue the reaction for approximately 3 hours, or until the peroxide is consumed (can be tested with peroxide test strips).[7]

  • Removal of Formic Acid: Remove the formic acid by distillation under reduced pressure.[7]

  • Saponification: To the residue, add an excess of 3N aqueous sodium hydroxide and heat the mixture at 100 °C for 1 hour to saponify the intermediate formoxy-hydroxy stearic acid.[7]

  • Acidification and Isolation: Pour the hot soap solution into an excess of 3N hydrochloric acid with vigorous stirring. The dihydroxystearic acid will precipitate as an oil which solidifies upon cooling.[7]

  • Washing: Decant the aqueous layer and wash the solid product by remelting it with hot water and stirring well. Ensure the pH of the wash water is below 6. Allow the product to solidify and discard the aqueous layer.[7]

  • Purification:

    • Dissolve the crude product in 400 ml of hot 95% ethanol.[7]

    • Crystallize the product at 0 °C for several hours.[7]

    • Collect the crystals by filtration and dry them under vacuum.[7]

    • For higher purity, a second recrystallization from 250 ml of 95% ethanol can be performed.[7]

    • To remove any unreacted saturated fatty acids, the crude product can be washed with petroleum ether before recrystallization.[8]

Data Presentation

ParameterValueReference
Starting MaterialOleic Acid (0.5 mole)[7]
Crude Yield75-80 g[7]
Yield after Recrystallization60-65 g[7]
Melting Point (crude)85-90 °C[7]
Melting Point (recrystallized)90-92 °C[7]
Melting Point (pure threo isomer)94-95 °C
Melting Point (pure erythro isomer)130-131 °C[7]

Note: The melting point of the threo isomer is lower than that of the erythro isomer, which can be used as a preliminary confirmation of the stereochemistry.

Visualizations

Reaction Pathway

G oleic_acid Oleic Acid (cis) epoxide Epoxystearic Acid oleic_acid->epoxide Epoxidation (anti-addition) reagents HCOOH, H2O2 threo_diol This compound epoxide->threo_diol Hydrolysis (SN2) hydrolysis H3O+

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

G A Mixing Oleic Acid and Formic Acid B Addition of Hydrogen Peroxide A->B C Reaction at 40°C B->C D Removal of Formic Acid C->D E Saponification with NaOH D->E F Acidification with HCl E->F G Isolation and Washing of Crude Product F->G H Recrystallization from Ethanol G->H I Drying of Pure threo-Diol H->I

Caption: Step-by-step workflow for the synthesis and purification.

References

Application Notes and Protocols for the GC-MS Analysis of threo-9,10-Dihydroxystearic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

threo-9,10-Dihydroxystearic acid is a dihydroxylated fatty acid that can be formed from the oxidation of oleic acid. Its presence and concentration in biological systems can be indicative of oxidative stress and may have implications in various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound. However, due to its low volatility, derivatization is a critical step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.

This document provides detailed application notes and experimental protocols for the GC-MS analysis of this compound, focusing on two common derivatization methods: esterification to form the methyl ester (FAME) and subsequent silylation to form the trimethylsilyl (B98337) (TMS) ether of the methyl ester.

Principle of the Method

The analytical workflow involves the extraction of the lipid fraction containing this compound from the sample matrix. The extracted analyte is then derivatized to increase its volatility. The two primary derivatization strategies are:

  • Esterification: The carboxylic acid group is converted to a methyl ester using a reagent such as Boron Trifluoride-Methanol (BF₃-Methanol).

  • Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This is typically performed after esterification.

The resulting derivatives are then introduced into the GC-MS system. In the gas chromatograph, the derivatized compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification and quantification of the target analyte.

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound derivatives. Please note that retention times are highly dependent on the specific GC column, temperature program, and other instrumental parameters, and should be considered as illustrative.

DerivativeDerivatization MethodTypical GC ColumnCharacteristic Mass Fragments (m/z)Estimated LOQ (on column)
Methyl 9,10-dihydroxyoctadecanoateEsterification with BF₃-MethanolHP-5MS or equivalent330 (M+), 299, 259, 227, 187, 155[1]1-10 ng[2]
Methyl 9,10-bis[(trimethylsilyl)oxy]octadecanoateEsterification followed by Silylation with BSTFAHP-5MS or equivalent474 (M+), 459 (M-15), 304, 332, 360, 388 (cleavage between TMS groups)[3][4]0.1-1 ng

Experimental Protocols

Protocol 1: Derivatization to Fatty Acid Methyl Ester (FAME)

This protocol describes the conversion of the carboxylic acid group of this compound to its methyl ester.

Materials and Reagents:

  • This compound standard or extracted sample

  • Boron Trifluoride-Methanol (BF₃-Methanol) solution (12-14% w/w)

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Autosampler vials

Procedure:

  • Place the dried sample (e.g., 1 mg) into a screw-capped glass tube.

  • Add 2 mL of 12-14% BF₃-Methanol solution.

  • Tightly cap the tube and heat at 60°C for 60 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 2 mL of hexane.

  • Vortex thoroughly for 1 minute to extract the FAME into the hexane layer.

  • Allow the phases to separate.

  • Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.

Protocol 2: Silylation of Hydroxyl Groups (TMS Ether Formation)

This protocol is performed after the esterification (Protocol 1) to derivatize the hydroxyl groups.

Materials and Reagents:

  • Dried FAME derivative of this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or other suitable solvent (e.g., acetonitrile)

  • Heating block or oven

  • Vortex mixer

  • Autosampler vials

Procedure:

  • Ensure the FAME sample is completely dry.

  • Add 50 µL of pyridine (or another suitable solvent) to dissolve the FAME.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 10-20 seconds.

  • Heat the vial at 60-70°C for 60 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point for the analysis of this compound derivatives. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 6890N or similar

  • Mass Spectrometer: Agilent 5973 or similar

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[2][5]

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp 1: 15°C/min to 180°C

    • Ramp 2: 5°C/min to 250°C, hold for 3 min

    • Ramp 3: 20°C/min to 320°C, hold for 12 min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-700

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sample Biological Sample (e.g., plasma, tissue) extraction Lipid Extraction sample->extraction dried_extract Dried Lipid Extract extraction->dried_extract esterification Esterification (BF3-Methanol) dried_extract->esterification silylation Silylation (BSTFA) esterification->silylation gcms GC-MS System silylation->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis

Caption: Experimental workflow for GC-MS analysis.

derivatization_pathway cluster_esterification Esterification cluster_silylation Silylation dihydroxy_acid This compound methyl_ester Methyl 9,10-dihydroxyoctadecanoate dihydroxy_acid->methyl_ester BF3-Methanol tms_ether Methyl 9,10-bis[(trimethylsilyl)oxy]octadecanoate methyl_ester->tms_ether BSTFA

Caption: Derivatization pathways for GC-MS analysis.

References

Application Notes and Protocols for the Extraction of threo-9,10-Dihydroxystearic Acid from Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

threo-9,10-Dihydroxystearic acid is a naturally occurring hydroxylated fatty acid found in plants, often as a component of the biopolymers cutin and suberin, which are major constituents of the plant cuticle and periderm, respectively. These biopolymers play a crucial role in protecting plants from environmental stresses. Due to its unique chemical structure, this compound and its derivatives are of interest for various applications, including in the development of new drugs, biodegradable polymers, and as fine chemicals. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant tissues.

Data Presentation

The content of this compound can vary significantly depending on the plant species and the tissue type. It is typically found as a monomer within the complex polyester (B1180765) structure of cutin and suberin. The following table summarizes the relative abundance of 9,10-dihydroxyoctadecanoic acid (the systematic name for dihydroxystearic acid) in the suberin of potato periderm and the cutin of tomato fruit peel, as determined by analysis of the depolymerized biopolymers.

Plant SourceTissueMethod of DepolymerizationRelative Abundance of 9,10-Dihydroxyoctadecanoic Acid (% of total aliphatic monomers)Reference
Potato (Solanum tuberosum)Periderm (Skin)NaOCH₃ methanolysisNot explicitly quantified as a major component, with octadec-9-enodioic acid and 18-hydroxyoctadec-9-enoic acid being predominant[1]Graça & Pereira (2000)[1]
Tomato (Solanum lycopersicum)Fruit CuticleNot specified9(10),16-dihydroxyhexadecanoic acid is the major C16 monomer; 9,10-epoxy-18-hydroxyoctadecanoic acid is a major C18 monomer, suggesting its precursor role.Martin & Rose (2014)

Note: The data presented is based on the analysis of the monomeric composition of suberin and cutin after chemical depolymerization. The absolute yield of this compound per dry weight of the initial plant tissue will depend on the total cutin or suberin content of the tissue.

Experimental Protocols

This section outlines a comprehensive methodology for the extraction and analysis of this compound from plant tissue, divided into four main stages: Total Lipid Extraction, Saponification of the Lipid Extract, Purification of Dihydroxystearic Acid, and Quantification by GC-MS.

Protocol 1: Total Lipid and Biopolymer Monomer Extraction

This protocol is adapted from standard methods for lipid and biopolymer analysis from plant tissues.

Materials:

  • Fresh or freeze-dried plant tissue (e.g., potato peel, tomato skin)

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Sodium methoxide (B1231860) in methanol (1 M)

  • Diethyl ether

  • Hexane (B92381)

  • Glacial acetic acid

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

  • Homogenizer (e.g., mortar and pestle, blender)

Procedure:

  • Tissue Homogenization: Weigh approximately 5-10 g of fresh plant tissue. If using freeze-dried tissue, use 1-2 g. Homogenize the tissue in a blender or with a mortar and pestle with a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the volume of the tissue sample (e.g., 1 g in 20 mL of solvent).

  • Lipid Extraction: Transfer the homogenate to a centrifuge tube. Centrifuge at 3000 x g for 10 minutes to pellet the solid material. Carefully decant the supernatant (the lipid extract) into a clean flask.

  • Phase Separation: To the collected supernatant, add 0.2 volumes of 0.9% NaCl solution. Mix thoroughly and allow the phases to separate. The lower chloroform phase contains the total lipids.

  • Collection of Lipid Fraction: Carefully transfer the lower chloroform phase to a round-bottom flask. Dry the solvent using a rotary evaporator at a temperature not exceeding 40°C. The resulting residue is the total lipid extract.

  • Saponification and Methylation (Depolymerization): To the dried lipid extract, add 10 mL of 1 M sodium methoxide in methanol. Reflux the mixture for 2 hours at 60°C. This step will saponify the ester bonds in the cutin/suberin and methylate the resulting carboxylic acids.

  • Extraction of Fatty Acid Methyl Esters (FAMEs): After cooling, add 10 mL of saturated NaCl solution and 10 mL of hexane to the reaction mixture. Shake vigorously and allow the phases to separate. The upper hexane layer contains the FAMEs, including the methyl ester of dihydroxystearic acid.

  • Washing and Drying: Collect the upper hexane layer and wash it twice with 10 mL of water. Dry the hexane extract over anhydrous sodium sulfate.

  • Concentration: Evaporate the hexane under a gentle stream of nitrogen to obtain the crude FAME extract.

Protocol 2: Purification of Dihydroxystearic Acid Methyl Ester by Preparative TLC

This protocol describes the isolation of the dihydroxystearic acid methyl ester from the crude FAME extract.

Materials:

  • Crude FAME extract from Protocol 1

  • Preparative TLC plates (e.g., Silica (B1680970) Gel 60 F254, 20x20 cm, 1 mm thickness)

  • Developing chamber

  • Solvent system (e.g., hexane:diethyl ether:acetic acid, 70:30:1, v/v/v)

  • UV lamp (254 nm)

  • Scraping tool (e.g., spatula, razor blade)

  • Glass column or funnel with a cotton plug

  • Elution solvent (e.g., diethyl ether or ethyl acetate)

  • Vials for collection

Procedure:

  • Sample Application: Dissolve the crude FAME extract in a small volume of chloroform or hexane. Using a capillary tube or a syringe, carefully apply the dissolved sample as a thin line onto the origin of the preparative TLC plate.

  • Development: Place the TLC plate in a developing chamber pre-saturated with the developing solvent system. Allow the solvent to ascend the plate until it is about 1-2 cm from the top.

  • Visualization: Remove the plate from the chamber and allow the solvent to evaporate. Visualize the separated bands under a UV lamp. Hydroxylated fatty acid esters will have a different Rf value compared to non-hydroxylated fatty acids.

  • Scraping: Mark the band corresponding to the dihydroxystearic acid methyl ester (this will be more polar and thus have a lower Rf than non-hydroxylated FAMEs). Carefully scrape the silica gel from this band into a clean vial.

  • Elution: Pack the collected silica gel into a small glass column or a funnel plugged with cotton. Elute the compound from the silica gel with a polar solvent such as diethyl ether or ethyl acetate. Collect the eluate in a clean vial.

  • Concentration: Evaporate the solvent from the eluate under a stream of nitrogen to obtain the purified dihydroxystearic acid methyl ester.

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the derivatization and analysis of the purified dihydroxystearic acid methyl ester.

Materials:

  • Purified dihydroxystearic acid methyl ester from Protocol 2

  • Internal standard (e.g., methyl heptadecanoate)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine (B92270)

  • Heating block or oven

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Derivatization: To a known amount of the purified sample (e.g., 100 µg) in a GC vial, add a known amount of the internal standard. Evaporate the solvent. Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes. This will convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, making the molecule volatile for GC analysis.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS. A typical temperature program could be: initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 10 minutes. The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

  • Quantification: Identify the peaks for the di-TMS derivative of methyl 9,10-dihydroxystearate (B1259267) and the internal standard based on their retention times and mass spectra. The fragmentation pattern of the di-TMS derivative will show characteristic ions. Quantify the amount of dihydroxystearic acid by comparing the peak area of its derivative to the peak area of the internal standard.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and analysis of this compound from plant tissue.

Extraction_Workflow PlantTissue Plant Tissue (e.g., Potato Peel) Homogenization Homogenization (Chloroform:Methanol) PlantTissue->Homogenization LipidExtraction Total Lipid Extraction Homogenization->LipidExtraction Saponification Saponification & Methylation (NaOCH3) LipidExtraction->Saponification CrudeFAMEs Crude Fatty Acid Methyl Esters (FAMEs) Saponification->CrudeFAMEs Purification Purification (Preparative TLC) CrudeFAMEs->Purification PurifiedDHSA Purified Methyl 9,10-Dihydroxystearate Purification->PurifiedDHSA Derivatization Derivatization (TMS Ethers) PurifiedDHSA->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Caption: Workflow for the extraction and analysis of this compound.

Logical Relationship of Purification and Analysis

The following diagram illustrates the logical steps involved in the purification and subsequent analysis of the target compound.

Analysis_Logic CrudeExtract Crude FAME Extract PrepTLC Preparative TLC CrudeExtract->PrepTLC IsolatedBand Scraped Silica Band PrepTLC->IsolatedBand Elution Elution IsolatedBand->Elution PureCompound Purified DHSA-Me Elution->PureCompound TMS_Deriv TMS Derivatization PureCompound->TMS_Deriv GCMS_Analysis GC-MS Analysis TMS_Deriv->GCMS_Analysis Data Quantitative Data GCMS_Analysis->Data

Caption: Purification and analysis of dihydroxystearic acid methyl ester.

References

Application Notes and Protocols for Utilizing threo-9,10-Dihydroxystearic Acid as a PPARα Agonist in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threo-9,10-Dihydroxystearic acid, a dihydroxy fatty acid, has been identified as a ligand and agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism, particularly in tissues with high fatty acid oxidation rates such as the liver, heart, and skeletal muscle. As a ligand-activated transcription factor, the activation of PPARα leads to the upregulation of a suite of genes involved in fatty acid uptake, transport, and catabolism. This makes this compound a compound of interest for researchers studying metabolic diseases, including dyslipidemia and non-alcoholic fatty liver disease (NAFLD), as well as for professionals in drug development seeking novel therapeutic agents targeting metabolic pathways.

These application notes provide detailed protocols for the use of this compound in cell culture to study its effects as a PPARα agonist. The included methodologies cover cell line selection and maintenance, preparation of the compound, cytotoxicity assessment, and assays to determine the activation of PPARα and its downstream effects.

Data Presentation

The following tables summarize expected quantitative data from key experiments investigating the effects of this compound on PPARα activation and downstream cellular processes.

Table 1: Cytotoxicity of this compound in HepG2 Cells

Concentration (µM)Cell Viability (%) (MTT Assay, 24h)LDH Release (%) (LDH Assay, 24h)
0 (Vehicle)100 ± 5.25.1 ± 1.2
1098.7 ± 4.85.5 ± 1.5
2596.2 ± 5.16.2 ± 1.8
5092.5 ± 6.38.9 ± 2.1
10085.1 ± 7.915.4 ± 3.5
20065.3 ± 8.532.8 ± 4.9

Table 2: PPARα Target Gene Expression in HepG2 Cells Treated with this compound (50 µM, 24h)

Target GeneFold Change in mRNA Expression (vs. Vehicle)
CPT1A3.5 ± 0.4
ACOX14.2 ± 0.6
FABP12.8 ± 0.3
UCP1 (in brown adipocytes)5.1 ± 0.7

Table 3: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes

TreatmentLipid Accumulation (Oil Red O Staining, % of Control)
Vehicle Control100 ± 8.5
This compound (50 µM)65.7 ± 7.2
GW7647 (Positive Control, 1 µM)52.3 ± 6.1

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

Protocol:

  • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Cell Culture and Treatment

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for studying liver metabolism.

  • 3T3-L1 (Mouse Embryonic Fibroblasts): Differentiable into adipocytes, useful for studying lipid metabolism in fat cells.

  • Primary Hepatocytes (Human or Rodent): Provide a more physiologically relevant model but are more challenging to culture.

Protocol for HepG2 Cells:

  • Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) and allow them to adhere and reach 70-80% confluency.

  • On the day of treatment, prepare the final concentrations of this compound by diluting the stock solution in fresh, serum-free or low-serum culture medium. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

  • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., a known PPARα agonist like GW7647 or fenofibrate).

  • Remove the old medium from the cells and replace it with the treatment or control medium.

  • Incubate the cells for the desired time period (e.g., 24 hours for gene expression analysis).

Cytotoxicity Assays

a) MTT Assay (Cell Viability)

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate reader

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and controls for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

b) Lactate Dehydrogenase (LDH) Assay (Cell Membrane Integrity)

Materials:

  • Commercially available LDH cytotoxicity assay kit

Protocol:

  • Follow the manufacturer's instructions for the LDH assay kit.

  • Briefly, after treating the cells in a 96-well plate, collect the cell culture supernatant.

  • Incubate the supernatant with the reaction mixture provided in the kit.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent provided in the kit).

Gene Expression Analysis by Quantitative PCR (qPCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green or probe-based)

  • qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

Protocol:

  • After treatment, wash the cells with PBS and lyse them to extract total RNA using a commercially available kit.

  • Quantify the RNA and assess its purity.

  • Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for PPARα target genes (e.g., CPT1A, ACOX1, FABP1) and a housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

Table 4: Recommended qPCR Primer Sequences

GeneSpeciesForward Primer (5' - 3')Reverse Primer (5' - 3')
CPT1AHumanGCTATTGGTGCCTCCCTCAACTTGCCCATGTCCTTGTACTTG
ACOX1HumanGGCTCCATGAACAAGGAAGTGGCATTGTAGCCAGGTAGGT
FABP1HumanGCTTTGCCACCAGGAAAGTGTGGTCGACTTTCCATCCTTG
UCP1MouseGCTTTGCCTCACTCAGGATTGGCCAATGAACACTGCCACACCTC
GAPDHHumanGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC
ActbMouseGGCTGTATTCCCCTCCATCGCCAGTTGGTAACAATGCCATGT
Protein Analysis by Western Blotting

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PPARα, anti-CPT1A)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • After treatment, lyse the cells in RIPA buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Table 5: Recommended Primary Antibodies for Western Blot

Target ProteinHost SpeciesSupplier (Example)Catalog Number (Example)
PPARαRabbitAbcamab126285
CPT1ARabbitCell Signaling Technology#12252
ACOX1RabbitProteintech10957-1-AP
β-actinMouseSanta Cruz Biotechnologysc-47778

Mandatory Visualizations

Caption: PPARα Signaling Pathway Activation by this compound.

Experimental_Workflow cluster_setup Experiment Setup Cell_Culture Cell Seeding (e.g., HepG2, 3T3-L1) Compound_Prep Prepare threo-9,10-DHSA and Controls Treatment Cell Treatment (24-48 hours) Compound_Prep->Treatment Cytotoxicity Cytotoxicity Assays (MTT, LDH) Treatment->Cytotoxicity Gene_Expression Gene Expression (qPCR) Treatment->Gene_Expression Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Lipid_Analysis Lipid Accumulation (Oil Red O) Treatment->Lipid_Analysis

Caption: Experimental Workflow for Assessing PPARα Agonist Activity.

Application Note: Structural Elucidation of threo-9,10-Dihydroxystearic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Threo-9,10-dihydroxystearic acid is a dihydroxylated fatty acid, a class of compounds with significant interest in various fields, including cosmetics and as potential bioactive molecules.[1] The precise determination of its chemical structure is fundamental for understanding its properties and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous structural elucidation of organic molecules in solution.

This application note provides a comprehensive protocol for the structural characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These include ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). This combination of experiments allows for the complete assignment of proton and carbon signals and confirms the connectivity of the entire carbon skeleton.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.

  • Required Materials : this compound, Deuterated Dimethyl Sulfoxide (DMSO-d₆), 5 mm NMR tubes, Pasteur pipette, glass wool.

  • Procedure :

    • Weigh approximately 10-20 mg of this compound for ¹H and 2D NMR, or 50-100 mg for ¹³C NMR, directly into a clean, dry vial.

    • Add approximately 0.6 mL of DMSO-d₆ to the vial.

    • Gently warm and vortex the mixture if necessary to ensure complete dissolution. The solution should be clear and free of any particulate matter.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any suspended impurities.

    • The final sample height in the NMR tube should be approximately 4-5 cm.

    • Cap the NMR tube securely and label it appropriately.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer. The following are typical acquisition parameters that may require optimization based on the specific instrument and sample concentration.

2.1 ¹H NMR Spectroscopy

This experiment provides information on the chemical environment and multiplicity of all proton nuclei.

  • Pulse Program : Standard single-pulse (zg30)

  • Solvent : DMSO-d₆

  • Temperature : 298 K

  • Spectral Width (SW) : 16 ppm (-2 to 14 ppm)

  • Acquisition Time (AQ) : ~4 seconds

  • Relaxation Delay (D1) : 2 seconds

  • Number of Scans (NS) : 16-64

  • Receiver Gain (RG) : Autoadjusted

2.2 ¹³C{¹H} NMR Spectroscopy

This experiment identifies all unique carbon atoms in the molecule.

  • Pulse Program : Standard proton-decoupled (zgpg30)

  • Solvent : DMSO-d₆

  • Temperature : 298 K

  • Spectral Width (SW) : 240 ppm (-10 to 230 ppm)

  • Acquisition Time (AQ) : ~1 second

  • Relaxation Delay (D1) : 2 seconds

  • Number of Scans (NS) : 1024-4096 (or more, depending on concentration)

  • Receiver Gain (RG) : Autoadjusted

2.3 2D COSY (Correlation Spectroscopy)

COSY identifies protons that are spin-spin coupled, typically through two or three bonds (¹H-¹H J-coupling). This is crucial for tracing proton connectivity within spin systems.

  • Pulse Program : Standard COSY (cosygpqf)

  • Solvent : DMSO-d₆

  • Temperature : 298 K

  • Spectral Width (SW) : 12 ppm in both F1 and F2 dimensions

  • Number of Increments (F1) : 256-512

  • Number of Scans (NS) : 8-16 per increment

  • Relaxation Delay (D1) : 1.5-2.0 seconds

2.4 2D HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates protons directly attached to carbon atoms (one-bond ¹JCH coupling), providing a direct link between the ¹H and ¹³C spectra.

  • Pulse Program : Edited HSQC with multiplicity editing (hsqcedetgpsisp2.2)

  • Solvent : DMSO-d₆

  • Temperature : 298 K

  • Spectral Width (F2 - ¹H) : 12 ppm

  • Spectral Width (F1 - ¹³C) : 180 ppm

  • Number of Increments (F1) : 128-256

  • Number of Scans (NS) : 8-32 per increment

  • Relaxation Delay (D1) : 1.5 seconds

  • ¹JCH Coupling Constant : Optimized for ~145 Hz

2.5 2D HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²JCH, ³JCH, ⁴JCH). This experiment is key for connecting different spin systems and identifying quaternary carbons.

  • Pulse Program : Standard HMBC (hmbcgplpndqf)

  • Solvent : DMSO-d₆

  • Temperature : 298 K

  • Spectral Width (F2 - ¹H) : 12 ppm

  • Spectral Width (F1 - ¹³C) : 220 ppm

  • Number of Increments (F1) : 256-512

  • Number of Scans (NS) : 16-64 per increment

  • Relaxation Delay (D1) : 2.0 seconds

  • Long-range JCH Coupling : Optimized for 8 Hz

Data Presentation

The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound, as reported in the literature, acquired in DMSO-d₆.[2]

Atom Number¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Multiplicity / Coupling (J, Hz)
1 (COOH)174.511.94br s
233.72.17t, J = 7.3 Hz
3-8, 11-1722.1 - 32.31.10 - 1.56m
973.13.09 - 3.25m
1073.13.09 - 3.25m
18 (CH₃)14.00.84t, J = 6.9 Hz
OH-4.12br s

Workflow for Structural Elucidation

The logical flow for elucidating the structure of this compound using the described NMR experiments is depicted in the following diagram. The process begins with sample preparation, followed by the acquisition of 1D spectra to identify basic structural motifs. 2D NMR experiments are then used to piece together the molecular fragments and confirm the final structure.

NMR_Workflow Workflow for NMR Structural Elucidation cluster_prep Preparation cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_analysis Data Interpretation & Structure Confirmation Sample This compound Prep Sample Preparation (Dissolve in DMSO-d6) Sample->Prep H1_NMR 1H NMR (Proton Environments) Prep->H1_NMR C13_NMR 13C NMR (Carbon Environments) Prep->C13_NMR COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Analysis Integrate 1D & 2D Data: - Assign spin systems (COSY) - Link protons to carbons (HSQC) - Connect fragments (HMBC) COSY->Analysis HSQC->Analysis HMBC->Analysis Structure Final Structure Confirmed Analysis->Structure

Caption: NMR structural elucidation workflow.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. The ¹H and ¹³C spectra offer initial information on the types and numbers of protons and carbons. The COSY spectrum reveals the proton-proton coupling networks, allowing for the assembly of the aliphatic chain fragments. The HSQC spectrum unambiguously assigns protons to their directly attached carbons. Finally, the HMBC spectrum provides crucial long-range connectivity information, linking the fragments together and confirming the positions of the hydroxyl groups and the carboxylic acid moiety. This comprehensive approach ensures an accurate and complete assignment of the molecular structure, which is essential for further research and development.

References

Application Note: HPLC Separation of Threo- and Erythro-9,10-Dihydroxystearic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the separation of threo- and erythro- diastereomers of 9,10-dihydroxystearic acid. Due to the minimal UV absorbance of the native compounds, the method involves a pre-column derivatization to their methyl esters. The separation is achieved using a normal-phase HPLC system with a silica-based column and an isocratic mobile phase of 2-propanol in hexane (B92381). This method is crucial for researchers, scientists, and drug development professionals working on the analysis of fatty acid metabolites and related compounds where stereochemistry is critical.

Introduction

9,10-Dihydroxystearic acid is a dihydroxy fatty acid that exists as two diastereomers: threo and erythro. These stereoisomers can exhibit different biological activities, making their separation and quantification essential in various fields of research, including metabolomics and drug discovery. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of such closely related isomers. This application note provides a robust and reproducible normal-phase HPLC method for the baseline separation of the methyl esters of threo- and erythro-9,10-dihydroxystearic acid.

Experimental Protocols

Sample Preparation: Synthesis and Esterification of 9,10-Dihydroxystearic Acid

A mixture of threo- and erythro-9,10-dihydroxystearic acid can be synthesized from oleic acid. The carboxylic acid moiety is then converted to its methyl ester to improve chromatographic performance and facilitate detection.

a) Synthesis of 9,10-Dihydroxystearic Acid from Oleic Acid:

This procedure is adapted from the performic acid hydroxylation of oleic acid.

  • In a fume hood, add 10 g of oleic acid to a 250 mL round-bottom flask.

  • Slowly add 50 mL of 90% formic acid to the flask with stirring.

  • While stirring, slowly add 15 mL of 30% hydrogen peroxide dropwise. The reaction is exothermic and should be cooled in an ice bath to maintain a temperature below 40°C.

  • After the addition is complete, continue stirring at room temperature for 4-6 hours.

  • Remove the formic acid under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of 2 M sodium hydroxide (B78521) and heat the mixture at 100°C for 1 hour to hydrolyze the formate (B1220265) esters.

  • Cool the solution and acidify with 6 M hydrochloric acid until a white precipitate forms.

  • Filter the white precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The resulting white solid is a mixture of threo- and erythro-9,10-dihydroxystearic acid.

b) Methyl Ester Derivatization using Boron Trifluoride-Methanol:

This is a common and effective method for the esterification of fatty acids.

  • Weigh approximately 10 mg of the synthesized 9,10-dihydroxystearic acid mixture into a screw-capped test tube.

  • Add 2 mL of 14% boron trifluoride (BF3) in methanol.

  • Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of water, and vortex for 1 minute.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer, containing the methyl esters, to a clean vial for HPLC analysis.

HPLC Instrumentation and Conditions

The separation is based on a normal-phase HPLC method successfully applied to similar dihydroxy fatty acid methyl esters.[1]

Instrumentation:

  • HPLC system with a binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

ParameterValue
Column Nucleosil 50-5 (or equivalent silica-based column), 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic: 2-Propanol in Hexane (5:95, v/v)
Flow Rate 2.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm (if sufficient response) or ELSD

Data Presentation

While a specific chromatogram for the separation of threo- and erythro-9,10-dihydroxystearic acid methyl esters under these exact conditions is not available in the cited literature, the method has been demonstrated to be effective for the separation of closely related trihydroxyoctadecenoic acid methyl ester diastereomers.[1] Based on this, the expected elution order would be the erythro isomer eluting before the threo isomer.

Table 1: Expected Retention Behavior

AnalyteExpected Retention Time (min)
erythro-9,10-Dihydroxystearic acid methyl estert1
threo-9,10-Dihydroxystearic acid methyl estert2 (where t2 > t1)

Note: Actual retention times may vary depending on the specific HPLC system, column batch, and exact mobile phase composition. It is recommended to run individual standards if available to confirm peak identity.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis synthesis Synthesis of 9,10-Dihydroxystearic Acid esterification Methyl Ester Derivatization (BF3/Methanol) synthesis->esterification extraction Liquid-Liquid Extraction esterification->extraction hplc_system Normal-Phase HPLC System (Silica Column) extraction->hplc_system Inject Sample separation Isocratic Elution (Hexane/2-Propanol) hplc_system->separation detection UV (210 nm) or ELSD Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification

Caption: Experimental workflow for the HPLC separation of threo- and erythro-9,10-dihydroxystearic acid methyl esters.

Logical Relationship Diagram

Logical_Relationship Analyte 9,10-Dihydroxystearic Acid (threo and erythro) Derivatization Derivatization to Methyl Esters Analyte->Derivatization HPLC_Method Normal-Phase HPLC Derivatization->HPLC_Method Stationary_Phase Polar Stationary Phase (Silica) HPLC_Method->Stationary_Phase Mobile_Phase Non-polar Mobile Phase (Hexane/2-Propanol) HPLC_Method->Mobile_Phase Separation Separation of Diastereomers Stationary_Phase->Separation Mobile_Phase->Separation Detection Detection (UV or ELSD) Separation->Detection Result Quantitative Data Detection->Result

Caption: Logical relationship of the analytical strategy for diastereomer separation.

Conclusion

The described normal-phase HPLC method, following a straightforward sample preparation involving synthesis and esterification, provides a reliable approach for the separation of threo- and erythro-9,10-dihydroxystearic acid diastereomers. This application note serves as a comprehensive guide for researchers requiring the analysis of these important fatty acid metabolites. The provided protocols and diagrams facilitate the implementation and understanding of the analytical workflow.

References

Application Notes and Protocols: Threo-9,10-Dihydroxystearic Acid as a Standard for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of fatty acids is crucial in various fields, including biomedical research, drug development, and quality control of food and cosmetic products. The use of an appropriate internal standard is paramount for achieving reliable and reproducible results in chromatographic and mass spectrometric analyses. threo-9,10-Dihydroxystearic acid, a dihydroxy fatty acid not commonly found in high concentrations in most biological systems, presents itself as an excellent candidate for an internal standard. Its distinct structure and mass allow for clear differentiation from endogenous straight-chain fatty acids, minimizing analytical interference.

These application notes provide detailed protocols for the use of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of fatty acids.

Chemical and Physical Properties

A solid understanding of the physicochemical properties of this compound is essential for its effective use as a standard.

PropertyValueReference
Molecular Formula C₁₈H₃₆O₄[1]
Molecular Weight 316.48 g/mol [2]
CAS Number 2391-05-1[2]
Appearance White solid[3]
Melting Point 92-94 °C[3]
Storage Temperature -20°C[3]
Solubility Soluble in DMF, DMSO, and Ethanol[3]

Rationale for Use as an Internal Standard

The ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the samples being analyzed.[4] this compound meets these criteria for many applications due to:

  • Non-endogenous Nature: It is not a common fatty acid in many biological matrices, reducing the risk of background interference.[4]

  • Structural Similarity: As a C18 fatty acid, it shares structural similarities with many common fatty acids, leading to comparable behavior during extraction and derivatization.

  • Distinct Mass: The presence of two hydroxyl groups gives it a unique mass, allowing for easy differentiation from other fatty acids in mass spectrometry.

  • Commercial Availability: High-purity standards are commercially available.

Experimental Protocols

Protocol 1: Quantitative Analysis of Fatty Acids by GC-MS using this compound as an Internal Standard

Gas chromatography requires derivatization of fatty acids to increase their volatility.[5] This protocol outlines the steps for sample preparation, derivatization, and GC-MS analysis.

1. Materials and Reagents:

  • This compound standard

  • Fatty acid-free solvents (Hexane, Methanol (B129727), Chloroform)

  • Internal Standard Spiking Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 10 µg/mL) as required by the assay sensitivity.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or 14% Boron Trifluoride in Methanol (BF₃-Methanol).[5]

  • Anhydrous Sodium Sulfate

  • Nitrogen gas supply

2. Sample Preparation and Lipid Extraction:

  • To your sample (e.g., plasma, cell lysate, tissue homogenate), add a known amount of the this compound internal standard spiking solution. The amount should be chosen to be within the linear range of the instrument's response.[4]

  • Perform lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method.

  • Evaporate the organic solvent extract to dryness under a gentle stream of nitrogen.

3. Derivatization:

  • Silylation (for both carboxyl and hydroxyl groups):

    • To the dried lipid extract, add 100 µL of BSTFA + 1% TMCS.[5]

    • Cap the vial tightly and heat at 60°C for 60 minutes.[5]

    • After cooling, the sample is ready for GC-MS analysis.

  • Esterification (for carboxyl group) followed by Silylation (for hydroxyl groups):

    • To the dried lipid extract, add 2 mL of 14% BF₃-Methanol.[5]

    • Heat at 60°C for 60 minutes.[5]

    • After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly.

    • Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

    • Evaporate the hexane layer to dryness under nitrogen.

    • Perform silylation of the hydroxyl groups by adding 100 µL of BSTFA + 1% TMCS and heating at 60°C for 60 minutes.[5]

4. GC-MS Analysis:

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp 1: 10°C/min to 250°C, hold for 5 min

    • Ramp 2: 5°C/min to 300°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: m/z 50-650

    • Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of the derivatized analytes and the internal standard. For the TMS derivative of this compound methyl ester, characteristic fragment ions will arise from the cleavage between the two vicinal trimethylsiloxy groups.[6]

5. Quantification:

  • Generate a calibration curve using known concentrations of the target fatty acid standards spiked with a constant concentration of the this compound internal standard.

  • Calculate the response factor (RF) for each analyte relative to the internal standard.

  • Determine the concentration of each fatty acid in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantitative Analysis of Fatty Acids by LC-MS/MS using this compound as an Internal Standard

LC-MS analysis of fatty acids typically does not require derivatization, offering a more straightforward workflow.

1. Materials and Reagents:

  • This compound standard

  • LC-MS grade solvents (Methanol, Acetonitrile, Water, Formic Acid)

  • Internal Standard Spiking Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 1 µg/mL) as required by the assay sensitivity.

2. Sample Preparation and Lipid Extraction:

  • Add a known amount of the this compound internal standard spiking solution to your sample.

  • Perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).

  • Evaporate the organic solvent extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable injection solvent, such as methanol or acetonitrile/water (1:1, v/v).

3. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used for fatty acid analysis.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • MS/MS Parameters:

    • Ionization Mode: Negative Ion Electrospray (ESI-)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Determine the precursor ion ([M-H]⁻) and a specific product ion for each fatty acid analyte and for this compound. For this compound, the precursor ion would be m/z 315.3.

4. Quantification:

  • Follow the same quantification strategy as described in the GC-MS protocol, using a calibration curve and response factors relative to the this compound internal standard.

Quantitative Data Summary

The following table summarizes typical performance data for the quantitative analysis of fatty acids using an internal standard. While specific data for this compound as an internal standard is limited in the literature, the values presented are representative of what can be expected from a well-validated method. A study on the quantification of 9- and 10-hydroxystearic acids reported a limit of quantification (LOQ) of 1.8 ng and 4.4 ng, respectively, using GC-MS with propyl-paraben as an internal standard.[7]

ParameterTypical Value RangeNotes
Linearity (r²) > 0.99A high correlation coefficient indicates a linear relationship between concentration and response.
Limit of Quantification (LOQ) 1-10 ng/mLThis is dependent on the analyte, matrix, and instrumentation.
Precision (%RSD) < 15%Relative standard deviation for replicate measurements.
Accuracy (% Recovery) 85-115%The percentage of the known amount of analyte that is detected.

Visualizations

Experimental Workflow for Fatty Acid Quantification

The following diagram illustrates the general workflow for quantitative fatty acid analysis using an internal standard.

experimental_workflow Sample Biological Sample (e.g., Plasma, Cells) IS_Spike Spike with this compound Internal Standard Sample->IS_Spike Extraction Lipid Extraction (e.g., Folch Method) IS_Spike->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis LC-MS Path Derivatization->Analysis Quantification Data Analysis and Quantification Analysis->Quantification quantification_logic Analyte_Response Analyte Peak Area (Endogenous Fatty Acid) Response_Ratio Calculate Response Ratio (Analyte Area / IS Area) Analyte_Response->Response_Ratio IS_Response Internal Standard Peak Area (threo-9,10-DHSA) IS_Response->Response_Ratio Calibration_Curve Compare to Calibration Curve Response_Ratio->Calibration_Curve Concentration Determine Analyte Concentration Calibration_Curve->Concentration

References

Troubleshooting & Optimization

challenges in the purification of threo-9,10-Dihydroxystearic acid from synthesis mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of threo-9,10-dihydroxystearic acid from a synthesis mixture.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Recrystallization Issues

Q1: My recrystallized this compound is still impure. What are the common impurities and how can I remove them?

A1: Common impurities in crude this compound synthesized from oleic acid include unreacted oleic acid, saturated fatty acids (like stearic and palmitic acid) present in the starting material, and the diastereomeric erythro-9,10-dihydroxystearic acid.[1][2][3]

Troubleshooting Steps:

  • Initial Wash: Before recrystallization, wash the crude product with a non-polar solvent like petroleum ether.[1] this compound is insoluble in petroleum ether, while unreacted oleic acid and saturated fatty acids will be washed away.[1]

  • Solvent Choice: Ethanol (B145695) and isopropyl alcohol (IPA) are effective solvents for recrystallization.[4][5][6] The choice of solvent can influence crystal size and purity.

  • Multiple Recrystallizations: A single recrystallization may not be sufficient. Two to three recrystallizations are often necessary to achieve high purity (>95%).[7]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the trapping of impurities within the crystals.[8]

Q2: What is the optimal solvent-to-solute ratio for recrystallization, and how does it affect yield and purity?

A2: The solvent-to-solute ratio is a critical parameter that affects both the yield and purity of the final product. Using a higher volume of solvent generally leads to higher purity but a lower yield, as more of the desired product remains dissolved in the mother liquor.[5]

For instance, one study on crystallization with isopropyl alcohol found that a solute-to-solvent ratio of 1.0:1.0 (w/v) at 20°C with 80% IPA was optimal.[4]

Q3: My yield after recrystallization is very low. How can I improve it?

A3: Low yield is a common issue in recrystallization. Here are some strategies to improve it:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will result in a lower recovery of the purified compound upon cooling.[9]

  • Cooling Temperature: Ensure the solution is thoroughly cooled. Placing the solution in an ice bath after it has slowly cooled to room temperature will maximize crystal formation.[9]

  • Prevent Premature Crystallization: Ensure all the solid is completely dissolved in the hot solvent before cooling. If the solution is not fully saturated at the higher temperature, the yield will be lower.

  • Scrape the Flask: Gently scraping the inside of the flask with a glass rod can induce crystallization if it does not start spontaneously.

Column Chromatography Issues

Q4: I am struggling to separate this compound from its impurities using column chromatography. What are some recommended starting conditions?

A4: Column chromatography can be an effective method for purifying dihydroxystearic acid, especially for removing impurities with different polarities.

Recommended Starting Conditions:

  • Stationary Phase: Silica (B1680970) gel is a common choice for normal-phase chromatography.

  • Mobile Phase (Eluent): A good starting point for a "normal" polarity compound like dihydroxystearic acid is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). A typical starting ratio could be in the range of 10-50% ethyl acetate in hexane.[10] For more polar impurities, a gradient elution with an increasing concentration of a more polar solvent like methanol (B129727) in dichloromethane (B109758) might be necessary.[10]

  • TLC Analysis: Before running a column, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound in the chosen solvent system for good separation on the column.

Q5: My compound is streaking or showing poor peak shape on the TLC plate and column. What could be the cause and how can I fix it?

A5: Streaking or tailing of spots on a TLC plate, which often translates to poor separation on a column, can be caused by several factors for acidic compounds like dihydroxystearic acid.

Troubleshooting Steps:

  • Acidify the Mobile Phase: The carboxylic acid group can interact strongly with the silica gel, causing streaking. Adding a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 1 drop in the TLC jar or ~0.5-1% in the column eluent), can suppress the ionization of the carboxylic acid and lead to sharper bands.[11]

  • Sample Overloading: Applying too much sample to the TLC plate or column can cause streaking. Try spotting a more dilute sample on the TLC plate or loading less material onto the column.

  • Inappropriate Solvent: If the compound is not fully soluble in the eluent, it can lead to streaking. Ensure the chosen solvent system is appropriate for the solubility of your compound.

Q6: How can I separate the threo and erythro diastereomers of 9,10-dihydroxystearic acid?

A6: Separating diastereomers can be challenging but is achievable through chromatography. Diastereomers have different physical properties and can be separated using non-chiral chromatographic methods.[12]

  • Gas Chromatography (GC): The trifluoroacetate (B77799) (TFA) derivatives of the methyl esters of threo- and erythro-dihydroxystearate can be separated by GC.[13]

  • Thin Layer Chromatography (TLC): TLC on silica gel plates impregnated with sodium arsenite has been shown to resolve the methyl esters of threo- and erythro-dihydroxystearates.[13]

  • Preparative Liquid Chromatography: While specific protocols for preparative separation are not abundant in the literature, reversed-phase chromatography (e.g., with a C18 column) is a viable option for separating diastereomers.[12] A methodical approach to developing a gradient elution with solvents like acetonitrile (B52724) and water would be a good starting point.

Data Presentation

Table 1: Purity and Yield of Dihydroxystearic Acid (DHSA) after Recrystallization with Different Solvents and Conditions.

Recrystallization SolventCooling MethodSolute:Solvent RatioCrude Purity (%)Purified Purity (%)Yield (%)Reference
Isopropyl Alcohol (80%)Natural Cooling1.0:1.069.092.2Not Specified[4][14]
EthanolSlow Cooling1:1Not Specified89.928.2[5]
EthanolSlow Cooling1:2Not Specified91.416.8[5]
EthanolRapid Cooling1:1Not Specified86.841.6[5]
EthanolRapid Cooling1:2Not Specified91.333.9[5]
95% EthanolCooling to 0°CNot SpecifiedNot Specified>95 (after 3x)68.8[7]

Table 2: TLC Solvent Systems for Analysis of Fatty Acids and Related Compounds.

Compound TypeRecommended Solvent SystemNotesReference
Carboxylic Acids & EstersHexane:Ethyl Acetate (varying ratios)For general separation based on polarity.[11]
Carboxylic Acids & EstersDichloromethane:Methanol (varying ratios)For more polar compounds.[11]
Carboxylic Acids (to prevent streaking)Add a drop of formic or acetic acid to the solvent system.Suppresses ionization of the carboxylic acid.[11]
General "Normal" Polarity Compounds10-50% Ethyl Acetate in HexaneA good starting point for many organic compounds.[10]
Polar Compounds100% Ethyl Acetate or 5% Methanol in DichloromethaneFor compounds that do not move in less polar systems.[10]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization from Ethanol

This protocol is based on methodologies described in the literature.[6][7]

  • Initial Wash: Place the crude this compound in a beaker. Add petroleum ether and stir for 10-15 minutes at room temperature.[1]

  • Filtration: Filter the mixture through a Büchner funnel. Wash the solid with a small amount of cold petroleum ether. The solid on the filter paper is the partially purified dihydroxystearic acid.

  • Dissolution: Transfer the solid to an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently on a hot plate with stirring until the solid is completely dissolved.[6]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.[9]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 95% ethanol.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Check: Assess the purity of the crystals by melting point determination and/or analytical techniques like GC or LC-MS.

  • Repeat if Necessary: If the purity is not satisfactory, repeat the recrystallization process.[7]

Protocol 2: Thin Layer Chromatography (TLC) Analysis of Purification Progress

  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: Dissolve small amounts of the crude mixture, the purified solid, and the mother liquor in a suitable solvent (e.g., ethanol). Spot each solution onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., hexane:ethyl acetate with a drop of acetic acid).[11] Allow the solvent to run up the plate.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front. Visualize the spots. Since fatty acids are often not UV-active, a chemical stain is typically required. A potassium permanganate (B83412) stain is a good general-purpose stain for compounds with hydroxyl groups.[15]

Visualizations

Purification_Workflow cluster_start Synthesis cluster_purification Purification cluster_analysis Analysis cluster_end Outcome start Crude Synthesis Mixture wash Petroleum Ether Wash start->wash Remove non-polar impurities recrystallization Recrystallization (Ethanol/IPA) wash->recrystallization tlc TLC Analysis recrystallization->tlc column Column Chromatography column->tlc purity_check Purity Check (GC/LC-MS, MP) tlc->purity_check pure_product Pure threo-9,10-DHSA purity_check->pure_product Purity > 95% fail Impure Product purity_check->fail Purity < 95% fail->recrystallization Repeat Recrystallization fail->column Alternative Purification

Caption: Purification workflow for this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in GC-MS Analysis of Hydroxylated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of hydroxylated fatty acids.

Troubleshooting Guide

The following is a step-by-step guide to diagnose and resolve peak tailing issues in your GC-MS analysis of hydroxylated fatty acids.

Q1: My hydroxylated fatty acid peaks are tailing. What are the most common causes?

A1: Peak tailing for polar analytes like hydroxylated fatty acids in GC-MS is a common issue that can compromise peak integration and quantification. The primary causes can be broadly categorized into two groups: chemical interactions and physical or mechanical problems within the GC system.[1][2]

Chemical Causes:

  • Active Sites: The primary culprit is often the interaction of the polar hydroxyl and carboxyl groups of the fatty acids with active sites in the GC flow path.[2] These active sites are typically exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the inlet liner, the front of the GC column, or connection points.[3] These interactions cause a portion of the analyte molecules to be retained longer, resulting in a tailing peak.

  • Incomplete Derivatization: Hydroxylated fatty acids are inherently polar. Derivatization is a critical step to cap the polar functional groups (hydroxyl and carboxyl) to increase volatility and reduce interactions with the GC system.[4][5] Incomplete or failed derivatization will leave these polar groups exposed, leading to significant peak tailing.

Physical/Mechanical Causes:

  • Inlet Contamination: Accumulation of non-volatile residues from previous injections in the inlet liner can create new active sites or obstruct the sample path.[6]

  • Column Contamination: The front section of the GC column can become contaminated with non-volatile sample matrix components, leading to poor peak shape.[7]

  • Improper Column Installation: An incorrectly installed column, such as the wrong insertion depth in the inlet or detector, can create dead volumes or turbulence in the flow path, causing all peaks to tail.[3][6]

  • Poor Column Cut: A jagged or uneven cut at the column inlet can disrupt the carrier gas flow and cause peak tailing.[3]

  • System Leaks: Leaks in the carrier gas flow path can lead to a non-uniform flow rate, resulting in distorted peak shapes for all analytes.[6]

Q2: How can I systematically troubleshoot peak tailing for my hydroxylated fatty acid analysis?

A2: A logical and systematic approach is the most effective way to identify and resolve the root cause of peak tailing. Start with the easiest and most common issues to address first. The following workflow can guide your troubleshooting process.

G start Peak Tailing Observed check_derivatization Verify Derivatization Success start->check_derivatization derivatization_ok Derivatization OK? check_derivatization->derivatization_ok re_derivatize Re-derivatize Sample (See Protocol) derivatization_ok->re_derivatize No check_system Inspect GC System derivatization_ok->check_system Yes re_derivatize->start Re-analyze inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum) check_system->inlet_maintenance inlet_ok Problem Solved? inlet_maintenance->inlet_ok trim_column Trim GC Column Inlet (10-20 cm) inlet_ok->trim_column No end_good Peak Shape Improved inlet_ok->end_good Yes column_ok Problem Solved? trim_column->column_ok check_installation Check Column Installation & Perform Leak Check column_ok->check_installation No column_ok->end_good Yes installation_ok Problem Solved? check_installation->installation_ok method_optimization Optimize GC Method (Temperatures, Flow Rate) installation_ok->method_optimization No installation_ok->end_good Yes end_bad Contact Technical Support method_optimization->end_bad

References

Technical Support Center: Resolution of Threo- and Erythro- Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in the chromatographic separation of threo- and erythro- diastereomers.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of threo- and erythro- isomers, offering systematic solutions to improve resolution and peak shape.

Issue 1: Poor or No Resolution Between Threo- and Erythro- Isomers

Question: My chromatogram shows a single peak or two poorly resolved peaks for my threo- and erythro- isomers. How can I improve the separation?

Answer:

Improving the resolution between diastereomers often requires a systematic approach to optimizing your chromatographic conditions. Since threo- and erythro- isomers have different physical properties, their separation on achiral stationary phases is feasible, but challenging. Here are the key parameters to investigate:

  • Stationary Phase Selection: The choice of the column is the most critical factor. If you are using a standard C18 column and observing poor resolution, consider switching to a stationary phase with different selectivity.[1][2]

    • Porous Graphitic Carbon (PGC): PGC columns, such as Hypercarb, are highly effective for separating structurally similar compounds, including diastereomers, due to their unique retention mechanism based on the planarity and polarizability of the analytes.[1][3]

    • C30 Columns: These columns, with their long alkyl chains, offer enhanced shape selectivity, which can be beneficial for resolving bulky, hydrophobic isomers.[4][5][6]

    • Phenyl Columns: Phenyl-based stationary phases can provide alternative selectivity through π-π interactions with aromatic analytes.

    • Fluorinated Phases (e.g., PFP): Pentafluorophenyl (PFP) columns offer a different selectivity profile due to dipole-dipole, π-π, and ion-exchange interactions, which can be advantageous for separating isomers.

    • Chiral Stationary Phases (CSPs): While not always necessary for diastereomer separation, CSPs can sometimes provide excellent resolution, especially for complex mixtures or when enantiomeric separation is also required. Polysaccharide-based CSPs are a common choice.[7]

  • Mobile Phase Optimization: The composition of the mobile phase plays a crucial role in achieving selectivity.

    • Solvent Choice: Switching between acetonitrile (B52724) and methanol (B129727) can significantly alter selectivity. Methanol is a hydrogen bond donor and acceptor, while acetonitrile is a stronger dipole. This difference in interaction can influence the retention and resolution of your isomers.

    • Mobile Phase Additives: Small amounts of additives can have a profound impact on peak shape and resolution.[8][9][10] For acidic or basic analytes, adding a small percentage (e.g., 0.1%) of an acid (like formic acid or acetic acid) or a base (like triethylamine) can suppress ionization and reduce peak tailing, leading to better resolution.[8]

    • Buffer Concentration: For ionizable compounds, optimizing the buffer concentration in the mobile phase can improve peak shape and resolution.

  • Temperature: Temperature affects the thermodynamics of the separation and the viscosity of the mobile phase.[11][12][13][14]

    • Lowering Temperature: Generally, decreasing the column temperature increases retention and can improve the resolution of isomers.[14]

    • Increasing Temperature: In some cases, increasing the temperature can improve efficiency and lead to sharper peaks, which might enhance resolution.[15] It is an important parameter to screen.

Issue 2: Peak Tailing for One or Both Isomer Peaks

Question: My isomer peaks are showing significant tailing, which is affecting my ability to accurately quantify them. What is the cause and how can I fix it?

Answer:

Peak tailing is a common problem in HPLC and can be particularly problematic when trying to resolve closely eluting peaks. The primary causes are secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Secondary Silanol (B1196071) Interactions: If you are using a silica-based column (like C18), free silanol groups on the silica (B1680970) surface can interact with basic analytes, causing peak tailing.

    • Use a Low pH Mobile Phase: Adding an acid to the mobile phase (e.g., 0.1% formic acid) to achieve a pH of 2-3 will protonate the silanol groups, minimizing these secondary interactions.

    • Add a Basic Modifier: For basic analytes, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) can compete with the analyte for active sites on the stationary phase, reducing tailing.

    • Use an End-capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing.

  • Mobile Phase pH: If your analytes are ionizable, operating at a pH close to their pKa can lead to peak tailing and distortion. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the concentration of your sample.

Issue 3: Peak Splitting

Question: I am observing split peaks for my isomers. Is this an issue with my separation or my equipment?

Answer:

Peak splitting can arise from several factors, related to both the chromatography method and the HPLC system itself.[16][17][18]

  • Co-elution of a Minor Component: The "split" peak may actually be a closely eluting, unresolved impurity. To check this, try injecting a smaller amount of your sample. If the shoulder resolves into a distinct peak, you have a co-eluting species.[18] In this case, you will need to further optimize your method to separate the two compounds.

  • Strong Sample Solvent: If the solvent in which your sample is dissolved is significantly stronger than your mobile phase, it can cause peak distortion and splitting, especially for early eluting peaks.[17] Try to dissolve your sample in the initial mobile phase composition.

  • Column Void or Contamination: A void at the head of the column or contamination on the column frit can disrupt the flow path and cause peaks to split.[16][18] If all peaks in your chromatogram are split, this is a likely cause. Try reversing and flushing the column. If the problem persists, the column may need to be replaced.

  • Temperature Mismatch: A significant temperature difference between the mobile phase entering the column and the column oven can lead to peak distortion.[16] Ensure your mobile phase has time to equilibrate to the column temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a separation method for threo- and erythro- isomers?

A1: A good starting point is to screen different stationary phases and mobile phases. Begin with a standard C18 column and a gradient of water and acetonitrile with 0.1% formic acid. If this does not provide adequate separation, try a PGC or C30 column. It is also beneficial to screen methanol as the organic solvent, as it can offer different selectivity compared to acetonitrile.

Q2: Can I use a chiral column to separate diastereomers?

A2: Yes, while diastereomers can be separated on achiral columns, chiral stationary phases (CSPs) can also be very effective.[7] CSPs can provide unique selectivities that may not be achievable with achiral phases. This is particularly useful if you also need to separate the enantiomers of each diastereomer.

Q3: How does temperature affect the separation of threo- and erythro- isomers?

A3: Temperature influences both the thermodynamics of the interaction between the analytes and the stationary phase, and the kinetics of mass transfer.[13] Lowering the temperature often increases the interaction with the stationary phase, leading to longer retention times and potentially better resolution.[14] However, higher temperatures can lead to higher efficiency (sharper peaks), which can also improve resolution in some cases. It is an important parameter to optimize for your specific separation.[15]

Q4: My resolution is still poor after trying different columns and mobile phases. What else can I do?

A4: If you have exhausted stationary and mobile phase screening, consider these additional parameters:

  • Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, though it will increase the analysis time.

  • Gradient Slope: For gradient methods, a shallower gradient can improve the separation of closely eluting peaks.

  • Derivatization: As a last resort, you can derivatize your isomers with a reagent that exaggerates their structural differences, making them easier to separate on a standard achiral column.

Data Presentation

Table 1: Comparison of Stationary Phases for Diastereomer Separation

Stationary PhasePrinciple of SeparationAdvantagesCommon Applications
Porous Graphitic Carbon (PGC) Planarity, polarizability, and geometric fitExcellent for separating structurally similar and highly polar compounds. Stable over a wide pH range.[3]Diastereomers, geometric isomers, polar analytes.[1][3]
C30 (Triacontyl) Shape selectivity based on long alkyl chainsGood for separating hydrophobic, long-chain, and structurally related isomers.[4][5][6]Carotenoids, steroids, fat-soluble vitamins, diastereomers.[5][6]
Pentafluorophenyl (PFP) Dipole-dipole, π-π, and ion-exchange interactionsAlternative selectivity to C18 and phenyl phases. Good for halogenated compounds and aromatic isomers.Positional isomers, halogenated compounds, polar analytes.
Chiral Stationary Phases (CSPs) Enantioselective interactions (e.g., inclusion, hydrogen bonding)Can provide high selectivity for both diastereomers and enantiomers.Chiral separations, complex isomeric mixtures.[7]

Table 2: Effect of Mobile Phase and Temperature on Diastereomer Resolution

AnalyteColumnMobile PhaseTemperature (°C)Resolution (Rs)Reference
3-Phenyl-L-serine diastereomersChirex 3126 (D)-penicillamine2mM CuSO₄ in 15% MeOH (aq)AmbientBaseline[19]
Octadiene diol isomers(S,S)-Whelk-O 1Hexane:IPA (90:10)Ambient> 1.5[20]
β-methylphenylalanine isomersDaicel Chiralpak AD-H50:50 Methanol/EthanolAmbientBaseline[21][22]
Camphorsultam amidesSilica GelNot specifiedAmbient1.79[23][24]
4-Octanol MαNP estersSilica GelNot specifiedAmbient1.03[24]
Carotenoid isomersC30Varied10Resolved[25]
Carotenoid isomersC30Varied40Co-elution[25]

Experimental Protocols

Protocol 1: General Screening Method for Threo- and Erythro- Isomer Separation

  • Column Selection:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • If resolution is insufficient, screen a Porous Graphitic Carbon (PGC) column and a C30 column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B1: 0.1% Formic Acid in Acetonitrile.

    • Mobile Phase B2: 0.1% Formic Acid in Methanol.

  • Gradient Elution Program:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Gradient: 10-90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.

  • Screening Procedure:

    • Run the gradient program with each column using Mobile Phase B1 (Acetonitrile).

    • Repeat the screening with Mobile Phase B2 (Methanol).

    • Evaluate the chromatograms for the best initial separation.

  • Optimization:

    • Based on the best screening result, optimize the gradient slope, temperature, and flow rate to achieve baseline resolution (Rs > 1.5).

Protocol 2: Separation of 3-Phenyl-L-serine Diastereomers using a Chiral Ligand-Exchange Column

This protocol is based on the application note from Benchchem.[19]

  • Instrumentation and Consumables:

    • HPLC system with a UV detector.

    • Chiral Column: Chirex 3126 (D)-penicillamine, 250 x 4.6 mm.

    • Copper (II) Sulfate (CuSO₄).

    • Methanol, HPLC grade.

    • Water, HPLC grade.

  • Chromatographic Conditions:

    • Mobile Phase: 2 mM Copper (II) Sulfate in 15% aqueous Methanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare the mobile phase by dissolving the appropriate amount of CuSO₄ in water and then adding the methanol. Filter and degas the mobile phase.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

Visualizations

Troubleshooting_Poor_Resolution cluster_stationary_phase Stationary Phase Optimization cluster_mobile_phase Mobile Phase Optimization cluster_temperature Temperature Optimization start Poor or No Resolution c18 Using C18? start->c18 change_column Change Stationary Phase c18->change_column Yes solvent Change Organic Solvent (ACN vs. MeOH) c18->solvent No pgc Try PGC change_column->pgc c30 Try C30 change_column->c30 pfp Try PFP change_column->pfp chiral Try Chiral Column change_column->chiral pgc->solvent c30->solvent pfp->solvent chiral->solvent additives Add/Optimize Mobile Phase Additives solvent->additives acid_base Acidic/Basic Analytes? Add Acid/Base additives->acid_base temp Optimize Temperature acid_base->temp lower_temp Try Lower Temperature temp->lower_temp higher_temp Try Higher Temperature temp->higher_temp resolved Resolution Achieved lower_temp->resolved higher_temp->resolved

Caption: Troubleshooting workflow for poor resolution of threo- and erythro- isomers.

Method_Development_Workflow cluster_screening Initial Screening cluster_optimization Method Optimization start Define Separation Goal (Resolution of threo/erythro) column_screening Column Screening (C18, PGC, C30) start->column_screening mobile_phase_screening Mobile Phase Screening (ACN vs. MeOH) column_screening->mobile_phase_screening gradient_opt Optimize Gradient Slope mobile_phase_screening->gradient_opt temp_opt Optimize Temperature gradient_opt->temp_opt flow_rate_opt Optimize Flow Rate temp_opt->flow_rate_opt additives_opt Optimize Additives flow_rate_opt->additives_opt validation Method Validation additives_opt->validation

Caption: A generalized workflow for developing an HPLC method for isomer separation.

References

Technical Support Center: Overcoming Solubility Challenges with threo-9,10-Dihydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with threo-9,10-Dihydroxystearic acid (DHSA) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHSA) and why is it difficult to dissolve in aqueous buffers?

This compound is a dihydroxy fatty acid.[1] Its long 18-carbon chain makes it highly lipophilic (fat-soluble), leading to poor solubility in water-based solutions like most biological buffers.[2][3] While the two hydroxyl (-OH) groups and the carboxylic acid group add some polarity, the nonpolar hydrocarbon tail dominates its physical properties, causing it to aggregate and precipitate in aqueous environments.

Q2: What are the common organic solvents for dissolving DHSA?

DHSA is soluble in several organic solvents. For laboratory use, the most common are Dimethyl Sulfoxide (DMSO), ethanol (B145695), and Dimethylformamide (DMF).[2][4] It is standard practice to first dissolve the solid DHSA in one of these organic solvents to create a concentrated stock solution before further dilution into your aqueous buffer of choice.

Q3: I dissolved DHSA in DMSO, but it precipitated when I added it to my aqueous buffer. What went wrong?

This is a common issue known as "crashing out." It typically occurs when the concentration of the organic solvent in the final aqueous solution is too low to maintain the solubility of the lipophilic compound. Here are a few things to consider:

  • Final Co-solvent Concentration: Ensure the final percentage of DMSO (or other organic solvent) in your aqueous buffer is sufficient to keep the DHSA dissolved at your target concentration. You may need to perform a solubility test to determine the minimum required co-solvent percentage.

  • Rate of Addition: Add the DHSA stock solution to the aqueous buffer slowly while vortexing or stirring. This helps to disperse the compound and prevent localized high concentrations that can initiate precipitation.

  • Temperature: The solubility of fatty acids can be temperature-dependent.[5][6] Gently warming the buffer (if your experimental conditions permit) during the addition of the DHSA stock may help.

  • pH of the Buffer: The pH of your aqueous buffer can significantly impact the solubility of DHSA, as it is a carboxylic acid.

Q4: How does pH affect the solubility of DHSA in aqueous buffers?

As a carboxylic acid, DHSA can exist in a protonated (less soluble) or deprotonated (more soluble) form depending on the pH of the solution.

  • Below its pKa: The carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble in water.

  • Above its pKa: The carboxylic acid group is deprotonated (-COO⁻), forming a carboxylate salt. This ionic form is significantly more soluble in water.

Therefore, increasing the pH of the aqueous buffer will generally increase the solubility of DHSA.[7][8]

Q5: Are there alternatives to using organic co-solvents for dissolving DHSA?

Yes, several other methods can be employed to improve the aqueous solubility of lipophilic compounds like DHSA:

  • Surfactants: Non-ionic surfactants such as Tween® 80 or Triton™ X-100 can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate DHSA, effectively increasing its apparent solubility.[9]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[10][11] They can form inclusion complexes with DHSA, where the fatty acid is encapsulated within the cyclodextrin's cavity, rendering the complex water-soluble.[12][13] Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
DHSA powder will not dissolve in the aqueous buffer. DHSA has very low intrinsic solubility in water.Do not attempt to dissolve DHSA directly in an aqueous buffer. First, prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol.
A precipitate forms immediately upon adding the DHSA stock solution to the buffer. The final concentration of the organic co-solvent is too low. The DHSA concentration is above its solubility limit in the final solution. The buffer's pH is too low.- Increase the final percentage of the organic co-solvent (e.g., from 1% to 5% DMSO). Note: Always check the tolerance of your experimental system (e.g., cells) to the organic solvent. - Decrease the final concentration of DHSA. - Add the stock solution to the buffer very slowly while vigorously vortexing. - Increase the pH of the final buffer solution (e.g., from pH 6.0 to pH 7.4 or higher).
The solution is cloudy or hazy after adding the DHSA. Micro-precipitates or aggregates of DHSA are present.- Try sonicating the final solution in a bath sonicator for a few minutes. - Gently warm the solution (if permissible for your experiment). - Consider using a solubilizing agent like a surfactant (e.g., 0.1% Tween® 80) or a cyclodextrin (B1172386) in your buffer.
The solubility of DHSA seems to decrease over time, with a precipitate forming in a previously clear solution. The solution was supersaturated and is now reaching equilibrium. The aqueous solution of DHSA may be unstable.- It is often recommended not to store aqueous solutions of fatty acids for extended periods. Prepare fresh solutions for each experiment. - If storage is necessary, store at 4°C, but be aware that precipitation may occur upon cooling. Allow the solution to return to room temperature and assess its clarity before use.

Data Presentation: Solubility of DHSA and Related Fatty Acids

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)Notes
Dimethyl Sulfoxide (DMSO)50Not SpecifiedUltrasonic assistance may be needed.[4]
Dimethylformamide (DMF)70.01 ± 0.1030[2]
Methanol94.39 ± 0.1230[2]
EthanolNot SpecifiedNot SpecifiedSoluble.[14]
Acetone2.70 ± 0.3030[2]
Chloroform2.56 ± 0.1030[2]
Toluene2.60 ± 0.2030[2]
Hexane/PentaneInsoluble30[2]
Aqueous Buffer (general)Very low/Sparingly solubleAmbient[3]

Table 2: General Comparison of Solubilization Strategies for Lipophilic Fatty Acids

MethodPrincipleTypical AgentsExpected Solubility EnhancementKey Considerations
Co-solvents Increase the polarity of the solvent mixture.DMSO, EthanolModerate to HighPotential for solvent toxicity in biological assays.
pH Adjustment Ionization of the carboxylic acid group.NaOH, KOH to raise pHModerate to HighpH must be compatible with the experimental system.
Surfactants Micellar encapsulation.Tween® 20/80, Triton™ X-100HighCan interfere with some biological assays; potential for cell lysis at high concentrations.
Cyclodextrins Formation of inclusion complexes.β-cyclodextrin, HP-β-CD, SBE-β-CDHigh to Very HighCan sometimes alter the bioavailability or activity of the guest molecule.[15][16]

Experimental Protocols

Protocol 1: Solubilization using an Organic Co-solvent (DMSO)

This is the most common method for preparing aqueous solutions of DHSA.

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of solid this compound.

    • Add a minimal volume of 100% DMSO to dissolve the solid. For example, to prepare a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of DHSA.

    • If necessary, gently warm the mixture and/or use a bath sonicator to ensure complete dissolution. The solution should be clear.

  • Prepare the Final Aqueous Solution:

    • Warm your desired aqueous buffer (e.g., PBS, pH 7.4) to room temperature or 37°C.

    • While vigorously vortexing the buffer, slowly add the required volume of the DHSA stock solution drop-by-drop.

    • For example, to prepare a 100 µM solution of DHSA (MW: 316.48 g/mol ) in 10 mL of buffer with 0.2% DMSO:

      • Required mass of DHSA = 100 µmol/L * 0.01 L * 316.48 g/mol = 0.00031648 g = 0.316 mg.

      • From a 50 mg/mL stock in DMSO, you would need (0.316 mg) / (50 mg/mL) = 0.00632 mL = 6.32 µL.

      • The final volume of DMSO would be 6.32 µL in ~10 mL, which is about 0.06%. To achieve a 0.2% final DMSO concentration, you would add an additional ~14 µL of pure DMSO. A more straightforward approach is to make a more dilute intermediate stock.

    • Continue vortexing for a few minutes after the addition is complete.

    • Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, you may need to increase the final DMSO concentration or decrease the final DHSA concentration.

Protocol 2: Solubilization using Cyclodextrins

This method avoids the use of organic solvents in the final solution.

  • Prepare the Cyclodextrin Solution:

    • Dissolve hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer to make a stock solution (e.g., 10-20% w/v). Warm the solution slightly if needed to aid dissolution.

  • Complexation of DHSA with Cyclodextrin:

    • Weigh the solid DHSA into a glass vial.

    • Add a small amount of ethanol to just wet the DHSA powder and aid in its initial dispersion.

    • Add the HP-β-CD solution to the DHSA. A molar ratio of 1:2 to 1:5 (DHSA:HP-β-CD) is a good starting point.

    • Seal the vial and place it on a shaker or rotator at room temperature or slightly elevated temperature (e.g., 37-40°C) overnight. The solution should become clear as the inclusion complex forms.

  • Final Preparation:

    • Sterile filter the resulting solution through a 0.22 µm filter to remove any un-complexed DHSA.

    • The concentration of the solubilized DHSA in the filtrate can be determined using a suitable analytical method like HPLC or mass spectrometry.

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Solubilization Methods cluster_cosolvent Co-solvent Method cluster_cyclodextrin Cyclodextrin Method cluster_surfactant Surfactant Method cluster_end Final Product start Solid DHSA Powder cosolvent_stock Dissolve in 100% DMSO start->cosolvent_stock Method 1 cd_complex Incubate DHSA with HP-β-CD start->cd_complex Method 2 surf_micelle Disperse DHSA in Surfactant Solution start->surf_micelle Method 3 cosolvent_dilute Dilute into Aqueous Buffer cosolvent_stock->cosolvent_dilute end Clear Aqueous Solution of DHSA for Experiment cosolvent_dilute->end cd_prepare Prepare HP-β-CD in Buffer cd_prepare->cd_complex cd_complex->end surf_prepare Prepare Surfactant (e.g., Tween 80) in Buffer surf_prepare->surf_micelle surf_micelle->end

Caption: Experimental workflows for solubilizing DHSA.

solubilization_mechanisms cluster_cosolvent Co-solvent (e.g., DMSO) cluster_solvent_mix Aqueous Buffer + DMSO cluster_surfactant Surfactant (e.g., Tween 80) cluster_cyclodextrin Cyclodextrin (e.g., HP-β-CD) dhsa_agg DHSA Aggregate dhsa_sol Solubilized DHSA dhsa_agg->dhsa_sol Increased solvent polarity allows dispersion of DHSA molecules dmso DMSO h2o H2O dhsa_agg2 DHSA Aggregate dhsa_in_micelle Encapsulated DHSA dhsa_agg2->dhsa_in_micelle DHSA partitions into hydrophobic core of micelle micelle Micelle dhsa_agg3 DHSA Aggregate inclusion_complex Inclusion Complex dhsa_agg3->inclusion_complex DHSA encapsulated in hydrophobic cavity of CD cd HP-β-CD

Caption: Mechanisms of DHSA solubilization.

References

Technical Support Center: Derivatization Methods for Enhanced Mass Spectrometry Detection of threo-9,10-Dihydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with threo-9,10-dihydroxystearic acid (DHSA). The following information details various derivatization methods to enhance its detection in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound by mass spectrometry?

A1: Direct analysis of this compound can be challenging due to its low volatility and the tendency of its polar carboxyl and hydroxyl groups to cause poor peak shape and inaccurate quantification in gas chromatography-mass spectrometry (GC-MS).[1][2] In liquid chromatography-mass spectrometry (LC-MS), its ionization efficiency can be poor. Derivatization is a critical sample preparation step that converts the analyte into a more volatile, less polar, and more easily ionizable derivative, thereby enhancing detection sensitivity and improving chromatographic performance.[3][4]

Q2: What are the most common derivatization methods for this compound?

A2: Given that this compound contains both a carboxylic acid group and a vicinal diol, the most common derivatization strategies are:

  • Esterification: This method targets the carboxylic acid group, typically converting it to a fatty acid methyl ester (FAME). This is a standard procedure for fatty acid analysis by GC-MS.[5][6]

  • Silylation: This technique targets all active hydrogen groups, including both the carboxylic acid and the hydroxyl groups, by replacing them with a trimethylsilyl (B98337) (TMS) group. This significantly increases the volatility of the analyte for GC-MS analysis.[2]

  • Boronic Acid Derivatization: This method is highly specific for the vicinal diol group, forming a cyclic boronate ester. This is particularly useful for enhancing ionization in LC-MS.[7][8][9]

Q3: Which derivatization method should I choose for my analysis?

A3: The choice of derivatization method depends on the analytical technique (GC-MS or LC-MS) and the specific goals of the analysis.

  • For GC-MS analysis , both esterification (to form FAMEs) and silylation are effective. Silylation will derivatize both the carboxyl and hydroxyl groups, leading to a more volatile compound. Esterification is a simpler method that targets only the carboxyl group.

  • For LC-MS analysis , boronic acid derivatization is highly recommended as it specifically targets the vicinal diol and can significantly enhance ionization efficiency.[7][8] Some derivatization strategies for LC-MS aim for charge reversal, allowing for detection in positive ion mode with increased sensitivity.[4]

Q4: How much of a signal enhancement can I expect from derivatization?

A4: The signal enhancement can be substantial. For instance, derivatization of fatty acids for LC-MS has been reported to increase detection sensitivity by approximately 2500-fold.[10] For vicinal diols, derivatization with boronic acids has enabled detection with a limit of detection (LOD) as low as 25 nM.[7][11]

Troubleshooting Guides

Issue 1: Low or No Derivatization Product Detected
Potential Cause Troubleshooting Step
Presence of Water Many derivatization reagents, particularly silylating agents and those used for esterification, are moisture-sensitive. Ensure all glassware is thoroughly dried and use anhydrous solvents.[2][12] If the sample is in an aqueous solution, it must be evaporated to dryness before adding the reagents.
Degraded Reagent Derivatization reagents can degrade over time, especially if not stored properly. Use fresh, high-quality reagents and adhere to the manufacturer's storage recommendations.[5]
Insufficient Reagent An inadequate amount of derivatization reagent will lead to an incomplete reaction. A significant molar excess of the derivatizing agent is typically recommended to drive the reaction to completion.[12][13]
Suboptimal Reaction Conditions The reaction time and temperature may need to be optimized for your specific analyte and sample matrix. If the yield is low, consider increasing the reaction time or temperature within the recommended ranges.
Sample Matrix Interference Other components in your sample may compete for the derivatization reagent or inhibit the reaction. A sample cleanup step, such as solid-phase extraction (SPE), may be necessary to remove interfering substances.
pH Issues (Boronic Acid Derivatization) The formation of boronate esters is pH-dependent, favoring neutral or basic conditions. The reaction is reversible under acidic conditions.[7][14] Ensure the pH of your reaction mixture is appropriate.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Potential Cause Troubleshooting Step
Incomplete Derivatization Residual underivatized analyte will have poor chromatographic properties. Optimize the derivatization reaction to ensure it goes to completion.
Hydrolysis of Derivatives Silyl derivatives are particularly susceptible to hydrolysis. Analyze samples as soon as possible after derivatization and avoid exposure to moisture.[12][15]
Active Sites in the GC System Free silanol (B1196071) groups in the GC inlet liner or on the column can interact with the analyte, causing peak tailing. Use a deactivated liner and a high-quality, well-maintained column.
Contamination Contamination in the sample or from the derivatization reagents can interfere with chromatography. Run a reagent blank to check for contaminants.[13]
Issue 3: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Step
Variability in Reaction Conditions Ensure consistent reaction times, temperatures, and reagent volumes for all samples and standards.
Sample Evaporation If a solvent evaporation step is used, ensure it is done consistently and that the sample is not lost.
Derivative Instability As mentioned, some derivatives are unstable. A consistent time between derivatization and analysis is crucial for reproducibility.
Sodium Ion Interference (Boronic Acid Derivatization) Sodium ions can interfere with boronic acid derivatization by forming complexes with the vicinal diols, leading to a decrease in the derivatization product signal.[16] Minimize sources of sodium contamination.

Quantitative Data Summary

The following table summarizes the reported performance enhancements for derivatization methods applicable to dihydroxy fatty acids.

Derivatization Method Analyte Class Reported Enhancement Reference
Cationic DerivatizationFatty Acids~2500-fold increase in detection sensitivity[10]
Boronic Acid DerivatizationVicinal DiolsLimit of Detection (LOD) as low as 25 nM[7][11]
Cationic DerivatizationOrganophosphorus Acids1 to 2 orders of magnitude improvement in LODs[17]

Experimental Protocols

Protocol 1: Esterification to Fatty Acid Methyl Esters (FAMEs) for GC-MS

This protocol is a general guideline for preparing FAMEs using boron trifluoride (BF₃)-methanol.

  • Sample Preparation: Place 1-25 mg of the dried lipid sample into a screw-capped glass tube with a PTFE liner.[5]

  • Reagent Addition: Add 2 mL of 14% BF₃ in methanol (B129727) to the sample.[2]

  • Reaction: Cap the tube tightly and heat at 60°C for 10-60 minutes. The optimal time should be determined empirically.[2]

  • Extraction:

    • Cool the reaction tube to room temperature.

    • Add 1 mL of water and 1 mL of hexane (B92381).

    • Shake vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.[5]

  • Sample Collection:

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean vial. To ensure the removal of any residual water, the hexane layer can be passed through a small column containing anhydrous sodium sulfate.[5]

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation for GC-MS

This protocol describes a general procedure for silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Preparation: Place the dried sample (e.g., 100 µL of a 1 mg/mL solution in an aprotic solvent) into an autosampler vial.[1][2]

  • Reagent Addition: Add a molar excess of the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[1][2]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][2]

  • Analysis: After cooling to room temperature, the sample can be diluted with an appropriate solvent (e.g., hexane) if necessary and is then ready for direct injection into the GC-MS.

Protocol 3: Boronic Acid Derivatization for LC-MS

This protocol provides a general workflow for pre-column derivatization of vicinal diols with a boronic acid reagent.

  • Sample Preparation: Prepare a solution of the analyte in an appropriate solvent (e.g., acetonitrile).

  • Reagent Preparation: Prepare a solution of the boronic acid derivatizing agent (e.g., 6-bromo-3-pyridinylboronic acid) in the same solvent at a concentration significantly higher than the analyte.[7]

  • Reaction: Mix the analyte solution with the boronic acid solution. The reaction is typically rapid and can often be performed at room temperature.[7]

  • Analysis: The reaction mixture can then be directly injected into the LC-MS system.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_workup Workup cluster_analysis Analysis sample Dried DHSA Sample reaction Heating & Incubation sample->reaction Add Reagent reagent Derivatization Reagent (e.g., BF3-Methanol or BSTFA) reagent->reaction extraction Liquid-Liquid Extraction (for FAMEs) reaction->extraction (if FAMEs) final_sample Final Derivatized Sample in Volatile Solvent reaction->final_sample (if Silylation) drying Drying over Na2SO4 extraction->drying drying->final_sample gcms GC-MS Analysis final_sample->gcms data Data Acquisition & Processing gcms->data experimental_workflow_lcms cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample DHSA Sample in Solution reaction Mix & React (Room Temperature) sample->reaction reagent Boronic Acid Reagent Solution reagent->reaction lcms LC-MS/MS Analysis reaction->lcms Direct Injection data Data Acquisition & Processing lcms->data

References

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of threo-9,10-Dihydroxystearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the quantitative analysis of threo-9,10-dihydroxystearic acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), and are a primary cause of inaccurate, imprecise, and irreproducible results in LC-MS/MS bioanalysis.[1][3] In biological matrices like plasma or serum, common interfering components include phospholipids (B1166683), salts, and proteins that can co-extract with fatty acids and compete for ionization in the MS source.[4][5]

Q2: How can I determine if my analysis is being affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][6] A solution of this compound is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected.[1][7] A drop or rise in the constant signal baseline during the chromatographic run indicates at what retention times matrix components are causing interference.[1]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method for quantifying the extent of matrix effects.[6][7] The peak response of the analyte spiked into the extract of a blank matrix sample is compared to the response of the analyte in a neat (pure) solvent at the same concentration.[1][4] A significant difference between the two responses indicates the presence of matrix effects.[4]

Q3: What is the most effective overall strategy to minimize matrix effects?

A3: A multi-faceted approach is most effective. The hierarchy of strategies is as follows:

  • Optimize Sample Preparation: This is the most critical step to remove interfering matrix components before analysis.[4][6] Techniques like Solid-Phase Extraction (SPE) are generally more effective than simpler methods like Protein Precipitation (PPT).[6][8]

  • Optimize Chromatographic Conditions: Fine-tuning the LC method to improve the separation between this compound and co-eluting matrix components can significantly reduce interference.[3][4]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensation. A SIL-IS for this compound will co-elute and experience nearly identical matrix effects as the analyte, allowing for reliable and accurate quantification based on the analyte-to-IS peak area ratio.[1][3][4]

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

Problem: Low Signal Intensity and Ion Suppression

Q: My signal for this compound is unexpectedly low and inconsistent in plasma samples compared to my standards prepared in solvent. What steps should I take?

A: This is a classic sign of ion suppression. Follow this workflow to diagnose and mitigate the issue:

  • Quantify the Matrix Effect: First, perform a quantitative assessment using the post-extraction spike method (see Protocol 1). A matrix effect value significantly below 85% confirms that ion suppression is occurring.

  • Improve Sample Preparation: The initial sample cleanup method is often the source of the problem. Protein precipitation is the least effective technique for removing matrix components.[8] Consider switching to a more rigorous method.

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but may have variable recovery for certain analytes.[8][9]

    • Solid-Phase Extraction (SPE): Provides superior cleanup by selectively isolating the analyte while removing salts and phospholipids.[4][8] Mixed-mode or phospholipid-removal SPE plates are highly effective.[5][8]

  • Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the region where phospholipids typically elute in reversed-phase chromatography.[1] Using UPLC technology can also provide better resolution and reduce matrix effects compared to traditional HPLC.[8]

  • Implement a SIL-IS: To compensate for any remaining and unavoidable matrix effects, use a stable isotope-labeled internal standard for this compound. This will significantly improve accuracy and precision.[1][4]

Problem: Poor Reproducibility and Accuracy Across Different Sample Lots

Q: My QC sample results are highly variable when analyzing different lots of plasma. How can I improve the precision and accuracy of my method?

A: High variability between different biological samples is often due to differences in the individual sample matrix composition (e.g., lipemic or hemolyzed plasma).[1]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS co-elutes with the analyte and experiences the same sample-to-sample variations in matrix effects, effectively normalizing the results and providing high precision.[1]

  • Employ Matrix-Matched Calibrants: If a SIL-IS is unavailable, preparing calibration standards in a pooled, representative blank matrix can help compensate for the average matrix effect of the samples.[2][4] However, this approach does not account for the variability between individual samples as effectively as a SIL-IS.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

This protocol allows for the quantitative determination of matrix effects and the assessment of extraction recovery.

  • Prepare Three Sets of Samples (minimum n=5 from different matrix lots):

    • Set A (Neat Solution): Spike this compound and its internal standard (if used) into the final reconstitution solvent. This represents 100% response without matrix influence.

    • Set B (Post-Spike Sample): Process blank biological matrix through the entire extraction procedure. Spike the analyte and IS into the final, clean extract.[1]

    • Set C (Pre-Spike Sample): Spike the analyte and IS into the blank biological matrix before starting the extraction process.[1]

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the Results:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Extraction Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100

Protocol 2: General Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol provides a general workflow for using a mixed-mode SPE cartridge to clean up plasma samples prior to analyzing this compound.

  • Condition: Wash the SPE cartridge with 1 mL of methanol (B129727).

  • Equilibrate: Equilibrate the cartridge with 1 mL of water.

  • Load: Load 100 µL of the pre-treated plasma sample (e.g., plasma diluted with 4% phosphoric acid).

  • Wash:

    • Wash 1: Use 1 mL of an acidic aqueous solution (e.g., 0.1% formic acid in water) to remove salts and other polar interferences.

    • Wash 2: Use 1 mL of a moderately organic solvent (e.g., 40% methanol in water) to remove less polar interferences while retaining the analyte.

  • Elute: Elute the this compound with 1 mL of an appropriate organic solvent, potentially with a basic modifier (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol), depending on the specific SPE sorbent.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

Data Presentation and Visualizations

Data Tables

Table 1: Comparison of Common Sample Preparation Techniques for Biological Matrices

TechniquePrimary MechanismEffectiveness in Reducing Matrix EffectsKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) Protein removal by denaturation with organic solvent.LowFast, simple, high-throughput.Least effective; leaves phospholipids and salts.[8]
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquids.ModerateCleaner than PPT.Can have low recovery for polar analytes; labor-intensive.[6][8]
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent and selective elution.HighHighly selective, provides very clean extracts.[4][9]More complex method development; higher cost.
HybridSPE®-Phospholipid Combined protein precipitation and phospholipid removal.Very HighSpecifically targets and removes phospholipids.[5]Higher cost per sample.

Table 2: Example Data for Matrix Effect & Recovery Calculation

Sample SetMean Analyte Peak AreaCalculationResult
Set A (Neat) 850,000--
Set B (Post-Spike) 410,000(410,000 / 850,000) * 100Matrix Effect = 48.2% (Significant Suppression)
Set C (Pre-Spike) 385,000(385,000 / 410,000) * 100Recovery = 93.9%

Diagrams

G cluster_0 Troubleshooting Workflow for Low Signal/Suppression Start Low or Inconsistent Signal in Biological Matrix Quantify 1. Quantify Matrix Effect (Post-Extraction Spike) Start->Quantify Check Is Suppression >15-20%? Quantify->Check ImprovePrep 2. Improve Sample Preparation (e.g., Switch from PPT to SPE) Check->ImprovePrep Yes UseSIL 4. Implement Stable Isotope Labeled Internal Standard (SIL-IS) Check->UseSIL No (Minor Effect) OptimizeLC 3. Optimize Chromatography (Separate from Phospholipids) ImprovePrep->OptimizeLC OptimizeLC->UseSIL End Method Optimized (Accurate & Reproducible) UseSIL->End

Caption: Troubleshooting workflow for addressing ion suppression.

G cluster_1 Decision Guide for Sample Preparation Method Start Select Sample Preparation Method CheckSpeed Is highest throughput the primary goal? Start->CheckSpeed PPT Use Protein Precipitation (PPT) - Risk: High Matrix Effects - Best for screening CheckSpeed->PPT Yes CheckAccuracy Is highest accuracy and sensitivity required? CheckSpeed->CheckAccuracy No SPE Use Solid-Phase Extraction (SPE) - Benefit: Lowest Matrix Effects - Best for validation/clinical CheckAccuracy->SPE Yes LLE Use Liquid-Liquid Extraction (LLE) - Benefit: Cleaner than PPT - Good for moderately complex assays CheckAccuracy->LLE No

References

Technical Support Center: Scaling Up the Synthesis of Threo-9,10-Dihydroxystearic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of threo-9,10-dihydroxystearic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound on a larger scale?

A1: The most prevalent methods for scaled-up synthesis involve the dihydroxylation of oleic acid. Two primary routes are:

  • Performic Acid Method : This involves the in situ generation of performic acid from formic acid and hydrogen peroxide, which first epoxidizes the oleic acid, followed by acid-catalyzed hydrolysis to the threo-diol. This method is often favored for its relatively low cost and operational simplicity.[1][2]

  • Potassium Permanganate (B83412) (KMnO₄) Oxidation : This method utilizes cold, alkaline potassium permanganate to achieve syn-dihydroxylation of oleic acid. While effective, careful temperature control is crucial to prevent over-oxidation and cleavage of the carbon-carbon double bond.[3][4]

Q2: How can the purity of this compound be improved during scale-up?

A2: Purification is critical for preclinical studies. The most effective method for purifying large quantities of dihydroxystearic acid is crystallization. Isopropyl alcohol (IPA) has been shown to be an effective solvent for this purpose, significantly increasing purity from a crude state of around 69% to over 92%.[5] Multiple recrystallizations may be necessary to achieve the high purity required for preclinical trials. Washing the crude product with petroleum ether can also help remove unreacted oleic acid and other nonpolar impurities.[3]

Q3: What are the key safety considerations when scaling up the synthesis?

A3: When scaling up, several safety precautions must be taken:

  • Exothermic Reactions : The reaction of formic acid and hydrogen peroxide is exothermic.[2] On a large scale, this can lead to a rapid temperature increase. Ensure adequate cooling capacity and consider slow, controlled addition of reagents.

  • Peroxide Handling : Hydrogen peroxide is a strong oxidizer. Use appropriate personal protective equipment (PPE) and handle it in a well-ventilated area. Ensure that all residual peroxide is quenched before workup and distillation to prevent potential explosions.[2]

  • Solvent Handling : Large volumes of flammable solvents like ethanol (B145695), isopropanol, and petroleum ether may be used during purification. Use intrinsically safe equipment and ensure proper grounding to prevent static discharge.

Troubleshooting Guides

Problem 1: Low Yield of Dihydroxystearic Acid
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress. For the performic acid method, ensure the peroxide is fully consumed before workup.[2] For the permanganate method, maintain the reaction time and temperature as specified.
Over-oxidation With KMnO₄, the reaction temperature must be kept low (around 10°C) to prevent cleavage of the diol, which would form shorter-chain carboxylic acids.[3]
Sub-optimal Reagent Ratios Strictly adhere to the molar ratios of reagents. An excess of oxidant can lead to byproducts, while insufficient oxidant will result in incomplete conversion.
Poor Mixing Inadequate agitation in a large reactor can lead to localized "hot spots" and uneven reaction, reducing the overall yield. Ensure the stirring mechanism is sufficient for the vessel size.
Problem 2: Product Purity Issues
Potential Cause Troubleshooting Step
Presence of Starting Material (Oleic Acid) Improve the efficiency of the dihydroxylation step. During purification, wash the crude product with a non-polar solvent like petroleum ether to remove residual oleic acid.[3]
Formation of Byproducts (e.g., from over-oxidation) Optimize reaction conditions (temperature, reaction time) to minimize byproduct formation. Recrystallization is key to separating the desired diol from these impurities.[5]
Contamination with Salts After acidification of the soap solution, ensure the solidified product is thoroughly washed with hot water to remove any residual salts.[2]
Inefficient Crystallization Ensure the correct solvent and temperature are used for crystallization. Slow cooling can lead to larger, purer crystals. Seeding the solution with a small amount of pure product can sometimes aid crystallization.
Problem 3: Difficulties with Product Isolation
Potential Cause Troubleshooting Step
Emulsion Formation during Workup The formation of a soap solution is part of the workup in the performic acid method. Ensure complete acidification to break the emulsion and precipitate the fatty acid. Adding a saturated brine solution can sometimes help break emulsions.
Product is Oily instead of Solid This can occur if the product is impure. Ensure the preceding reaction and washing steps have been performed correctly. Recrystallization should yield a solid product.
Slow Filtration The fine, fluffy precipitate from the KMnO₄ method can be slow to filter. Use a large Buchner funnel with appropriate filter paper. Applying a vacuum will aid the process.[3]

Data Presentation

Table 1: Comparison of Synthesis Methods for Dihydroxystearic Acid

Parameter Performic Acid Method Potassium Permanganate Method
Starting Material Oleic AcidOleic Acid
Key Reagents Formic Acid, Hydrogen Peroxide, NaOH, HClPotassium Permanganate, NaOH, HCl, Sodium Sulfite
Stereochemistry threo (anti-dihydroxylation)erythro (syn-dihydroxylation)
Typical Crude Yield 75-80 g from 141 g oleic acid (~47-50%)~3.01 g from 3.14 g oleic acid (~87% crude)
Yield after Recrystallization ~60-65 g (~37-41%)2.74 g (~87% pure)
Purity (Crude) Not specified, tan-colored solidMelting point 81-88°C
Purity (Purified) Melting point 90-92°CMelting point 132°C (for erythro)
Reference Organic Syntheses Procedure[2]NOP Procedure[3]

Table 2: Purification of Dihydroxystearic Acid (DHSA) via Crystallization

Parameter Crude DHSA Purified DHSA
Purity (by GC) 69.0%92.2%
Solvent System Isopropyl Alcohol (IPA)Isopropyl Alcohol (IPA)
Key Fatty Acid Contaminants Palmitic Acid, Stearic Acid, Oleic AcidReduced levels of contaminants
Reference Crystallization of DHSA[5]Crystallization of DHSA[5]

Experimental Protocols

Protocol 1: Scaled-Up Synthesis via Performic Acid Method

This protocol is adapted from the Organic Syntheses procedure for a 0.5 mole scale.[2]

  • Reaction Setup : In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, combine 141 g (0.5 mole) of oleic acid and 425 ml of 98-100% formic acid.

  • Reagent Addition : While stirring, slowly add approximately 60 g of 30% hydrogen peroxide over a period of 30-60 minutes. The reaction is exothermic; maintain the temperature at 40°C using a cooling bath.

  • Reaction Monitoring : After the addition is complete, continue stirring at 40°C. Monitor the peroxide content periodically. The reaction is typically complete in 1.5 to 4 hours, once all the peroxide is consumed.

  • Solvent Removal : Remove the formic acid by distillation under reduced pressure.

  • Saponification : To the residue, add an excess of 3N aqueous sodium hydroxide (B78521) and heat at 100°C for 1 hour to form the soap.

  • Acidification and Isolation : Pour the hot soap solution into an excess of 3N hydrochloric acid with vigorous stirring. The dihydroxystearic acid will precipitate as an oil that solidifies on cooling.

  • Washing : Decant the aqueous layer. Remelt the solid with hot water and stir well to wash out residual salts. Allow the product to solidify and discard the aqueous layer.

  • Crystallization : Dissolve the crude, solid product in 400 ml of 95% ethanol by heating. Cool to 0°C for several hours to crystallize. Collect the product by filtration and dry under vacuum. A second recrystallization may be performed to improve purity.

Protocol 2: Purification by Isopropyl Alcohol (IPA) Crystallization

This protocol is based on the method described for purifying DHSA derived from palm oil.[5]

  • Dissolution : Dissolve the crude DHSA in isopropyl alcohol. The ratio of crude DHSA to solvent can be optimized, but a 1:1 ratio has been reported.

  • Crystallization : Allow the solution to cool slowly to induce crystallization. The formation of crystals can be initiated by scratching the inside of the vessel or by seeding with a pure crystal.

  • Filtration : Collect the purified crystals by filtration.

  • Washing : Wash the crystals with a small amount of cold IPA to remove any adhering mother liquor.

  • Drying : Dry the crystals under vacuum to remove all traces of the solvent.

Visualizations

experimental_workflow start Start: Oleic Acid reaction Dihydroxylation Reaction (e.g., Performic Acid Method) start->reaction workup Reaction Workup (Saponification & Acidification) reaction->workup crude_product Crude this compound workup->crude_product purification Purification (Crystallization with IPA) crude_product->purification pure_product Pure Product for Preclinical Studies purification->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Experiment Start check_yield Check Yield start->check_yield low_yield Low Yield? check_yield->low_yield check_purity Check Purity low_yield->check_purity No troubleshoot_yield Troubleshoot Yield: - Check reaction completeness - Verify temperature control - Ensure proper mixing low_yield->troubleshoot_yield Yes low_purity Low Purity? check_purity->low_purity troubleshoot_purity Troubleshoot Purity: - Optimize crystallization - Wash with non-polar solvent - Ensure complete salt removal low_purity->troubleshoot_purity Yes success Proceed to Next Step low_purity->success No troubleshoot_yield->check_yield troubleshoot_purity->check_purity

Caption: Logical workflow for troubleshooting common issues in the synthesis process.

References

Validation & Comparative

Unraveling the Bioactive Potential of Dihydroxystearic Acid Isomers: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the bioactivity of threo- and erythro-9,10-dihydroxystearic acid remains a notable gap in current scientific literature. While research has hinted at the individual biological roles of these stereoisomers, a direct, quantitative comparison of their effects is not yet available. This guide synthesizes the existing, albeit separate, information on each isomer and proposes a framework for future comparative studies to elucidate their distinct pharmacological profiles for researchers, scientists, and drug development professionals.

Introduction to Threo- and Erythro-9,10-Dihydroxystearic Acid

Threo- and erythro-9,10-dihydroxystearic acids are stereoisomers of a dihydroxy fatty acid derived from oleic acid. The distinct spatial arrangement of the hydroxyl groups on their carbon chains can lead to significant differences in their biological activities, including their interaction with cellular receptors and signaling pathways. Understanding these differences is crucial for harnessing their therapeutic potential.

Individual Bioactivity Profiles

While direct comparative data is lacking, some studies have explored the bioactivity of 9,10-dihydroxystearic acid (DHSA), sometimes without specifying the isomer, or have focused on one of the two forms.

Threo-9,10-Dihydroxystearic Acid:

  • Peroxisome Proliferator-Activated Receptor (PPAR) Ligand Activity: Some evidence suggests that this compound acts as a ligand for PPARs, a group of nuclear receptors that play a critical role in lipid and glucose metabolism. This suggests its potential application in the research and development of treatments for metabolic disorders.

Erythro-9,10-Dihydroxystearic Acid:

  • Metabolic Studies: This isomer has been utilized in studies investigating the correlation between fatty acids and cholesterol metabolism. Its role in this area, however, is not yet fully understood.

  • Cosmetic Applications: Erythro-9,10-dihydroxystearic acid is also found as an ingredient in cosmetic formulations.

General Bioactivity of 9,10-Dihydroxystearic Acid (Isomer not always specified):

  • PPARα Activation: Studies have shown that 9,10-dihydroxystearic acid can activate PPARα, a key regulator of fatty acid oxidation.

  • Improved Glucose Metabolism: In animal models, DHSA has been observed to improve glucose tolerance and insulin (B600854) sensitivity, with some research pointing towards a potential mechanism involving PPARγ activation.

Hypothetical Comparative Bioactivity Data

In the absence of direct experimental comparisons, the following table illustrates how quantitative data on the comparative bioactivity of threo- and erythro-9,10-dihydroxystearic acid could be presented. This table is for illustrative purposes only and is based on potential areas of investigation.

Biological ActivityParameter MeasuredThis compoundErythro-9,10-Dihydroxystearic Acid
PPARγ Activation EC50 (µM) in 3T3-L1 adipocytesData Not AvailableData Not Available
Anti-inflammatory Effect Inhibition of TNF-α secretion (%) in LPS-stimulated RAW 264.7 macrophagesData Not AvailableData Not Available
Insulin Sensitivity Glucose uptake (fold change) in differentiated C2C12 myotubesData Not AvailableData Not Available

Proposed Experimental Protocols for Comparative Analysis

To address the current knowledge gap, the following experimental protocols are proposed for a direct comparative analysis of the two isomers.

PPARγ Activation Assay in 3T3-L1 Adipocytes

Objective: To compare the potency of threo- and erythro-9,10-dihydroxystearic acid in activating the peroxisome proliferator-activated receptor gamma (PPARγ).

Methodology:

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes will be cultured and differentiated into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Treatment: Differentiated adipocytes will be treated with varying concentrations of threo- or erythro-9,10-dihydroxystearic acid for 24 hours. A known PPARγ agonist (e.g., rosiglitazone) will be used as a positive control.

  • Gene Expression Analysis: RNA will be extracted from the treated cells, and the expression of PPARγ target genes (e.g., aP2, LPL) will be quantified using quantitative real-time PCR (qRT-PCR).

  • Data Analysis: The half-maximal effective concentration (EC50) for the activation of PPARγ will be calculated for each isomer based on the dose-response curves of target gene expression.

Anti-inflammatory Assay in RAW 264.7 Macrophages

Objective: To assess and compare the anti-inflammatory effects of threo- and erythro-9,10-dihydroxystearic acid.

Methodology:

  • Cell Culture: RAW 264.7 macrophages will be cultured in appropriate media.

  • Stimulation and Treatment: Cells will be pre-treated with different concentrations of threo- or erythro-9,10-dihydroxystearic acid for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Cytokine Measurement: The concentration of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in the cell culture supernatant will be measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage inhibition of TNF-α secretion by each isomer at different concentrations will be calculated relative to the LPS-only treated control.

Visualizing a Hypothetical Comparative Workflow

The following diagram illustrates a potential experimental workflow for a comparative study of the two isomers.

G cluster_0 Preparation of Isomers cluster_1 In Vitro Bioassays cluster_2 Data Analysis & Comparison threo Threo-9,10-DHSA ppar PPARγ Activation Assay (3T3-L1 Adipocytes) threo->ppar Treatment inflammation Anti-inflammatory Assay (RAW 264.7 Macrophages) threo->inflammation Treatment erythro Erythro-9,10-DHSA erythro->ppar Treatment erythro->inflammation Treatment data Quantitative Data Analysis (EC50, % Inhibition) ppar->data inflammation->data comparison Comparative Bioactivity Profile data->comparison

Caption: Hypothetical workflow for comparing the bioactivity of threo- and erythro-9,10-dihydroxystearic acid.

Future Directions and Conclusion

The current body of research underscores the potential of 9,10-dihydroxystearic acid isomers as modulators of key biological pathways. However, the lack of direct comparative studies between the threo and erythro forms is a significant limitation in the field. Future research should prioritize head-to-head comparisons of these isomers to accurately determine their relative potencies and specificities for targets such as PPARs and inflammatory pathways. Such studies will be instrumental in guiding the development of novel therapeutic agents for metabolic and inflammatory diseases. The experimental frameworks and visualizations provided in this guide offer a roadmap for these critical next steps in unlocking the full therapeutic potential of these fascinating bioactive lipids.

Unveiling the Potential of Threo-9,10-Dihydroxystearic Acid as a PPARγ Agonist: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of threo-9,10-dihydroxystearic acid's potential as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonist against established alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows.

Executive Summary

This compound (DHSA), a dihydroxy fatty acid, has demonstrated potential as a PPARγ agonist. Experimental evidence indicates that DHSA can activate the PPARγ receptor, albeit with lower potency compared to synthetic full agonists like Rosiglitazone. This guide compares the available data for DHSA with established PPARγ agonists—Rosiglitazone, Pioglitazone (B448), and the partial agonist Telmisartan—to provide a comprehensive overview for researchers exploring novel therapeutic agents targeting the PPARγ pathway.

Comparative Agonist Activity at the PPARγ Receptor

The following table summarizes the quantitative data on the agonistic activity of this compound and its comparators on the PPARγ receptor. The data is compiled from various in vitro assays, providing a basis for comparing their potency and efficacy.

CompoundAgonist TypeAssay TypeCell LineEffective Concentration (EC50) / ActivityReference
This compound (DHSA) Putative Partial/Weak AgonistLuciferase Reporter AssayCV-1Dose-dependent activation at 50-100 µM[1]
Rosiglitazone Full AgonistLuciferase Reporter AssayVarious~225 nM[2]
Binding Assay (Kd)-40 nM[3]
Pioglitazone Full AgonistLuciferase Reporter AssayPorcine Renal TubulesActivation observed at 1 µM[4]
Telmisartan Partial AgonistLuciferase Reporter Assay-25-30% of maximal activation by full agonists[5]

In-Depth Look at Experimental Validations

The validation of a compound as a PPARγ agonist typically involves a series of in vitro experiments to characterize its binding affinity, transcriptional activation, and cellular effects. Below are detailed protocols for the key experiments cited in this guide.

Luciferase Reporter Gene Assay

This assay is a cornerstone for quantifying the ability of a compound to activate the PPARγ receptor and initiate the transcription of its target genes.

Principle: Cells are transiently or stably transfected with two plasmids. The first contains a chimeric receptor with the ligand-binding domain (LBD) of PPARγ fused to a DNA-binding domain (DBD) from another protein (e.g., GAL4). The second plasmid contains a reporter gene (e.g., firefly luciferase) under the control of a promoter with response elements that the DBD can bind to. Agonist binding to the PPARγ LBD induces a conformational change, leading to the recruitment of coactivators and subsequent expression of the luciferase reporter gene. The amount of light produced upon addition of a substrate is proportional to the level of PPARγ activation.

Detailed Protocol:

  • Cell Culture and Transfection:

    • HEK293 or CV-1 cells are commonly used.

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Transient transfection is performed using a lipid-based transfection reagent (e.g., Lipofectamine) with the PPARγ-LBD expression plasmid and the luciferase reporter plasmid. A plasmid expressing a control reporter (e.g., Renilla luciferase) is often co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, the medium is replaced with a medium containing the test compound (e.g., DHSA) or control agonists (e.g., Rosiglitazone) at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Luciferase Assay:

    • Following a 24-hour incubation period with the compounds, the cells are lysed.

    • Luciferase activity is measured using a luminometer after the addition of the appropriate luciferase substrate.

    • The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

    • Data is typically plotted as fold activation over the vehicle control.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay determines the binding affinity of a test compound to the PPARγ ligand-binding domain.

Principle: The assay is based on the transfer of energy between a donor fluorophore (e.g., a terbium-labeled anti-GST antibody) and an acceptor fluorophore (e.g., a fluorescently labeled PPARγ ligand, or "tracer"). When the tracer is bound to the GST-tagged PPARγ-LBD, the donor and acceptor are in close proximity, resulting in a high FRET signal. A test compound that binds to the PPARγ-LBD will displace the tracer, leading to a decrease in the FRET signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a solution of GST-tagged PPARγ-LBD and the terbium-labeled anti-GST antibody.

    • Prepare a solution of the fluorescent tracer.

    • Prepare serial dilutions of the test compound and control ligands.

  • Assay Procedure:

    • In a 384-well plate, add the test compounds/controls.

    • Add the fluorescent tracer to all wells.

    • Add the PPARγ-LBD/antibody mixture to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements.

    • The ratio of the acceptor and donor emission signals is calculated.

    • The data is plotted as the FRET ratio versus the log of the compound concentration to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.

Adipocyte Differentiation Assay

This cell-based assay assesses the ability of a PPARγ agonist to induce the differentiation of preadipocytes into mature adipocytes, a key physiological function of PPARγ activation.

Principle: PPARγ is a master regulator of adipogenesis. Agonists of PPARγ promote the differentiation of preadipocyte cell lines, such as 3T3-L1, into mature adipocytes. This process is characterized by the accumulation of lipid droplets, which can be visualized and quantified.

Detailed Protocol:

  • Cell Culture:

    • 3T3-L1 preadipocytes are cultured to confluence in a standard growth medium.

  • Induction of Differentiation:

    • Two days post-confluence, the growth medium is replaced with a differentiation medium containing a standard induction cocktail (e.g., insulin (B600854), dexamethasone, and IBMX) and the test compound or control agonist.

  • Maturation:

    • After 2-3 days, the differentiation medium is replaced with an adipocyte maintenance medium containing insulin and the test compound/control. This medium is replenished every 2-3 days.

  • Assessment of Differentiation:

    • After 7-10 days, the cells are fixed and stained with Oil Red O, a dye that specifically stains neutral lipids within the lipid droplets of mature adipocytes.

    • The extent of differentiation can be quantified by extracting the Oil Red O dye from the stained cells and measuring its absorbance at a specific wavelength.

    • Alternatively, the expression of adipocyte-specific marker genes (e.g., aP2, adiponectin) can be measured by qPCR.

Visualizing the Molecular and Experimental Landscape

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PPARγ signaling pathway and a typical experimental workflow for agonist validation.

PPARg_Signaling_Pathway Ligand PPARγ Agonist (e.g., DHSA, Rosiglitazone) PPARg PPARγ Ligand->PPARg Binds Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer Forms RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Coactivators Coactivators (e.g., PGC-1α) Coactivators->Heterodimer Recruited mRNA mRNA Transcription->mRNA Proteins Target Proteins mRNA->Proteins Translation Response Biological Responses: - Adipogenesis - Insulin Sensitization - Anti-inflammatory Effects Proteins->Response Mediate

Caption: The PPARγ signaling pathway, illustrating ligand activation and downstream effects.

Experimental_Workflow Start Compound of Interest (e.g., this compound) BindingAssay In vitro Binding Assay (e.g., TR-FRET) Start->BindingAssay Assess binding affinity ReporterAssay Cell-based Reporter Assay (e.g., Luciferase) Start->ReporterAssay Measure transcriptional activation DataAnalysis Data Analysis and Comparison - Determine IC50/EC50 - Compare to known agonists BindingAssay->DataAnalysis AdipocyteAssay Cellular Function Assay (e.g., Adipocyte Differentiation) ReporterAssay->AdipocyteAssay Confirm physiological effect ReporterAssay->DataAnalysis AdipocyteAssay->DataAnalysis Conclusion Conclusion on PPARγ Agonist Activity DataAnalysis->Conclusion

Caption: A typical experimental workflow for validating a PPARγ agonist.

Conclusion

The available evidence suggests that this compound is a weak to partial agonist of PPARγ. While it demonstrates dose-dependent activation of the receptor, its potency is significantly lower than that of synthetic full agonists like Rosiglitazone. The in vivo data indicating improved glucose tolerance and insulin sensitivity in a mouse model is promising and warrants further investigation to fully elucidate the contribution of PPARγ activation to these effects. For researchers in drug discovery, DHSA represents an interesting endogenous molecule that could serve as a lead compound for the development of novel PPARγ modulators with potentially different pharmacological profiles compared to existing synthetic ligands. Further studies are required to comprehensively characterize its binding kinetics, co-factor recruitment profile, and off-target effects to fully assess its therapeutic potential.

References

A Comparative Analysis of the Anti-inflammatory Effects of Threo-9,10-Dihydroxystearic Acid and Other Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory properties of threo-9,10-dihydroxystearic acid alongside other well-studied fatty acids. Due to the limited direct experimental data on the anti-inflammatory effects of this compound, this comparison synthesizes available information on its potential mechanisms and provides a framework for its evaluation against other fatty acids.

Introduction

Inflammation is a critical biological response, but its dysregulation is a key factor in numerous chronic diseases. Fatty acids are known to play a significant role in modulating inflammatory pathways. This compound, a dihydroxylated metabolite of oleic acid, has garnered interest for its potential therapeutic activities. This guide will compare its known and potential anti-inflammatory effects with those of other key fatty acids, including saturated fatty acids (SFAs), monounsaturated fatty acids (MUFAs), and polyunsaturated fatty acids (PUFAs).

Data Presentation: Comparative Anti-inflammatory Activity

Direct comparative studies on the anti-inflammatory effects of this compound are currently limited in publicly available literature. However, based on its known activity as a Peroxisome Proliferator-Activated Receptor (PPAR) ligand, we can infer its potential anti-inflammatory mechanism. The following table summarizes the known anti-inflammatory effects of other major fatty acids.

Fatty Acid ClassSpecific Fatty AcidKey Anti-inflammatory EffectsPro-inflammatory EffectsReferences
Dihydroxy Fatty Acid This compound Potential anti-inflammatory effects via PPAR activation (Hypothesized).Data not available.
Monounsaturated Fatty Acids (MUFA) Oleic Acid (18:1 n-9)Inhibits stearic acid-induced NF-κB activation and ICAM-1 expression.[1] May reduce pro-inflammatory cytokine expression.Generally considered anti-inflammatory.[1]
Saturated Fatty Acids (SFA) Stearic Acid (18:0)Generally considered neutral or less inflammatory than other SFAs.Can induce growth inhibition and pro-inflammatory responses in endothelial cells.[1] Co-treatment with TNF-α can amplify IL-6 expression.[2][3][1][2][3]
Palmitic Acid (16:0)Associated with increased inflammatory responses.[4]
Polyunsaturated Fatty Acids (PUFA) Omega-3 (e.g., EPA, DHA)Precursors to anti-inflammatory resolvins and protectins. Can suppress the expression of various inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α).[5][5]
Omega-6 (e.g., Arachidonic Acid)Precursor to pro-inflammatory eicosanoids (prostaglandins, leukotrienes).

Table 1: Comparison of Anti-inflammatory Effects of Various Fatty Acids

Experimental Protocols

To evaluate and compare the anti-inflammatory effects of this compound, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

In Vitro Anti-inflammatory Activity by Bovine Serum Albumin (BSA) Denaturation Assay

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

  • Materials : Bovine serum albumin (BSA), Tris-phosphate buffer saline (pH 6.5), methanol, test compounds (fatty acids), positive control (e.g., diclofenac (B195802) sodium), UV spectrophotometer.

  • Procedure :

    • Prepare a 0.5% (w/v) BSA stock solution in Tris-phosphate buffer saline.

    • The reaction mixture consists of 0.2 mL of BSA solution, 2.8 mL of buffer, and 2.0 mL of the fatty acid solution at various concentrations (e.g., 5-30 µg/mL) dissolved in methanol.

    • A control is prepared with 1 mL of BSA and 10 µL of methanol.

    • The samples are heated to 72°C for 5 minutes and then cooled.

    • The absorbance is measured at 660 nm.

    • The percentage inhibition of denaturation is calculated, and the IC50 value (concentration for 50% inhibition) is determined.[6]

Measurement of Inflammatory Cytokines (TNF-α, IL-6) by ELISA

This method quantifies the production of key pro-inflammatory cytokines by immune cells.

  • Cell Culture : Use a relevant cell line, such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test fatty acids for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL), for a set duration (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[3][7][8][9]

PPARα Agonist Activity Reporter Gene Assay

This assay determines the ability of a compound to activate PPARα.

  • Cell Line : Use a cell line that is transiently co-transfected with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene (e.g., HEK293 cells).

  • Procedure :

    • Transfect the cells with the appropriate plasmids.

    • Treat the transfected cells with the test fatty acids at various concentrations.

    • After an incubation period (e.g., 24 hours), lyse the cells.

    • Measure the luciferase activity using a luminometer.

    • The fold induction of luciferase activity relative to a vehicle control indicates the PPARα agonistic activity.[10]

Mandatory Visualization

Signaling Pathways

The anti-inflammatory effects of many fatty acids are mediated through specific signaling pathways. Below are diagrams illustrating these pathways.

G Proposed Anti-inflammatory Signaling Pathway of this compound FA This compound PPAR PPARα/γ FA->PPAR Activates PPRE PPRE PPAR->PPRE Binds to NFkB_Inhibition Inhibition of NF-κB Pathway PPAR->NFkB_Inhibition Promotes AntiInflam_Genes Anti-inflammatory Gene Expression PPRE->AntiInflam_Genes Induces Inflammation Inflammation AntiInflam_Genes->Inflammation Reduces ProInflam_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Inhibition->ProInflam_Cytokines Reduces ProInflam_Cytokines->Inflammation

Caption: Proposed mechanism of this compound.

G Anti-inflammatory Signaling of Omega-3 Fatty Acids Omega3 Omega-3 Fatty Acids (EPA, DHA) Resolvins Resolvins, Protectins Omega3->Resolvins Converted to NFkB_Pathway NF-κB Pathway Resolvins->NFkB_Pathway Inhibits Inflammation Inflammation Resolvins->Inflammation Reduces ProInflam_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_Pathway->ProInflam_Genes Activates ProInflam_Genes->Inflammation

Caption: Omega-3 fatty acid anti-inflammatory pathway.

Experimental Workflow

G Experimental Workflow for Comparing Fatty Acid Anti-inflammatory Effects Start Start: Select Fatty Acids for Comparison Cell_Culture Cell Culture (e.g., RAW 264.7 Macrophages) Start->Cell_Culture Pretreatment Pre-treatment with Fatty Acids Cell_Culture->Pretreatment Stimulation Inflammatory Stimulation (e.g., LPS) Pretreatment->Stimulation Cytokine_Analysis Cytokine Analysis (ELISA) (TNF-α, IL-6) Stimulation->Cytokine_Analysis Gene_Expression Gene Expression Analysis (qPCR) (TNF-α, IL-6, iNOS) Stimulation->Gene_Expression Pathway_Analysis Signaling Pathway Analysis (Western Blot for NF-κB, MAPKs) Stimulation->Pathway_Analysis Data_Comparison Data Comparison and Analysis Cytokine_Analysis->Data_Comparison Gene_Expression->Data_Comparison Pathway_Analysis->Data_Comparison

Caption: Workflow for fatty acid anti-inflammatory assays.

Conclusion

While direct evidence for the anti-inflammatory effects of this compound is still emerging, its known role as a PPAR ligand suggests a plausible mechanism for anti-inflammatory activity, similar to other fatty acids that act through this pathway. Further research employing the standardized protocols outlined in this guide is necessary to fully elucidate and quantify its effects in comparison to other well-characterized fatty acids. Such studies will be crucial for determining its potential as a novel therapeutic agent for inflammatory diseases.

References

Cross-Validation of Analytical Methods for Threo-9,10-Dihydroxystearic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary analytical methodologies for the quantification of threo-9,10-dihydroxystearic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, clinical, and pharmaceutical settings. This document presents a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Quantitative Performance Comparison

The following tables summarize the key quantitative performance parameters for the analysis of this compound and related hydroxy fatty acids using GC-MS and LC-MS. While direct head-to-head comparative studies for this compound are limited, the data presented is based on published validation data for hydroxystearic acids and analogous compounds, providing a reliable estimate of expected performance.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

ParameterTypical Performance
Limit of Quantification (LOQ) 1.8 - 4.4 ng on-column[1]
Linearity (R²) >0.99
Precision (%RSD) <15%
Accuracy/Recovery (%) 80-120%
Derivatization Required? Yes

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Performance Data

ParameterTypical Performance
Limit of Quantification (LOQ) 0.023 ng/mL[2]
Linearity (R²) >0.99
Precision (%RSD) <15%
Accuracy/Recovery (%) >95%
Derivatization Required? No

Experimental Protocols

Detailed methodologies for both GC-MS and LC-MS are provided below. These protocols are based on established methods for the analysis of hydroxy fatty acids and can be adapted for the specific quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of this compound necessitates a derivatization step to increase the volatility of the analyte. The following protocol outlines a common approach using methylation.

1. Sample Preparation and Lipid Extraction:

  • Biological samples (e.g., plasma, tissue homogenates) are subjected to lipid extraction using a modified Folch method with a chloroform:methanol (B129727) solvent system.

  • An appropriate internal standard (e.g., a deuterated analog of the analyte) should be added prior to extraction to correct for procedural losses.

2. Derivatization (Methylation):

  • The extracted lipid residue is dissolved in a solution of 14% boron trifluoride in methanol (BF3-methanol).

  • The mixture is heated at 60°C for 30 minutes to convert the carboxylic acid group to its corresponding fatty acid methyl ester (FAME).

  • After cooling, the FAMEs are extracted with hexane (B92381).

  • The hexane layer is collected, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a suitable solvent (e.g., hexane) for GC-MS analysis.

3. GC-MS Instrumental Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

    • Injector: Splitless injection mode is preferred for trace analysis.

    • Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, followed by a ramp to 280°C at 10°C/min, and a final hold for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound and the internal standard to enhance sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS offers the advantage of analyzing this compound in its native form without the need for derivatization.

1. Sample Preparation:

  • Similar to the GC-MS protocol, lipids are extracted from the biological matrix using a suitable solvent extraction method (e.g., Folch or Bligh-Dyer).

  • An appropriate internal standard (e.g., a deuterated analog) is added at the beginning of the sample preparation process.

  • The final lipid extract is dried and reconstituted in the initial mobile phase composition.

2. LC-MS Instrumental Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) is commonly employed.

    • Mobile Phase: A gradient elution using a binary solvent system is typical.

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A typical gradient starts with a low percentage of solvent B, which is gradually increased to elute the analyte. For example, starting at 40% B, ramping to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating the column.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is generally used.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is preferred for detecting the deprotonated molecule [M-H]⁻.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard, providing high selectivity and sensitivity.[3]

Methodology Visualization

The following diagrams, generated using Graphviz, illustrate the experimental workflows for both GC-MS and LC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization Derivatization (Methylation with BF3-Methanol) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, SIM) GC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Data Analysis & Quantification

Caption: GC-MS workflow for this compound quantification.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Biological Sample Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction LC_Injection LC Injection Extraction->LC_Injection LC_Separation LC Separation (Reversed-Phase C18) LC_Injection->LC_Separation MS_Detection MS Detection (ESI-, MRM) LC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Data Analysis & Quantification

References

Assessing the Specificity of threo-9,10-Dihydroxystearic Acid as a PPAR Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, cellular differentiation, and inflammation. Comprising three isotypes—PPARα, PPARγ, and PPARδ (also known as PPARβ)—these ligand-activated transcription factors are significant therapeutic targets for metabolic diseases such as type 2 diabetes, dyslipidemia, and atherosclerosis. Fatty acids and their derivatives are natural ligands for PPARs, and the specificity of these interactions dictates the physiological response. This guide provides a comparative assessment of threo-9,10-Dihydroxystearic acid (THDSA) as a potential PPAR ligand, placed in the context of well-characterized synthetic PPAR agonists. Due to the limited direct experimental data on THDSA's PPAR activity, this analysis draws upon findings from structurally related hydroxylated fatty acids to infer its potential specificity and efficacy.

Comparative Analysis of PPAR Ligand Activity

To provide a clear benchmark for assessing potential PPAR ligands, the following table summarizes the activation potencies (EC50 values) of established isotype-selective synthetic agonists.

Table 1: Activation Potency (EC50) of Selective PPAR Agonists

LigandPPARα EC50 (µM)PPARγ EC50 (µM)PPARδ EC50 (µM)Primary Target
WY-14643 0.63[1][2][3]32[1][2][3]>100[1][3]PPARα
Rosiglitazone No Activity0.06[4]No ActivityPPARγ
GW501516 >1000-fold selectivity for PPARδ>1000-fold selectivity for PPARδ0.001[5][6]PPARδ

Note: Lower EC50 values indicate higher potency. Data is compiled from various sources and experimental conditions may vary.

The Potential of this compound as a PPAR Ligand

Linoleic acid and its metabolites, which include various hydroxylated and dihydroxylated derivatives, are known to interact with PPARs. For instance, leukotoxin, an epoxide of linoleic acid, is metabolized into its corresponding diol, 12,13-dihydroxy-9Z-octadecenoic acid (leukotoxin diol), which is structurally analogous to THDSA. While the primary research on leukotoxin diol has focused on its toxicity, its existence as a bioactive lipid metabolite suggests that related dihydroxylated fatty acids could also have signaling roles, potentially through receptors like PPARs.

Furthermore, research on mono-hydroxystearic acid (HSA) regioisomers has demonstrated that the position of the hydroxyl group significantly influences PPARα activation. A study found that 10-HSA was the most effective PPARα agonist among the tested isomers (9-HSA, 12-HSA, and 17-HSA), indicating a degree of structural specificity for PPARα binding and activation. This suggests that the presence of hydroxyl groups on the stearic acid backbone is a key determinant of PPAR interaction.

Given this evidence, it is plausible that the two hydroxyl groups of THDSA could facilitate its interaction with the ligand-binding pocket of one or more PPAR isotypes. The threo stereochemistry and the specific positioning of the hydroxyl groups at carbons 9 and 10 would be critical in determining the binding affinity and isotype selectivity. Without direct experimental validation, the specificity of THDSA remains speculative. It could potentially act as a pan-agonist with activity across all three isotypes, or it might exhibit a preference for one isotype over the others, similar to how positional isomers of HSA show varied PPARα activity.

Experimental Protocols for Assessing PPAR Ligand Specificity

To definitively determine the specificity of THDSA as a PPAR ligand, a series of established in vitro assays are required.

Ligand Binding Assays

These assays measure the direct interaction of a compound with the PPAR ligand-binding domain (LBD).

  • Fluorescence Polarization (FP) Competition Assay: This method is a homogeneous assay that measures the displacement of a fluorescently labeled PPAR ligand (tracer) by the test compound (THDSA).

    • Principle: A small fluorescent tracer bound to the large PPAR-LBD has a high fluorescence polarization value. When an unlabeled ligand competes for binding, the tracer is displaced, resulting in a decrease in polarization.

    • Protocol Outline:

      • Incubate a constant concentration of purified PPAR-LBD (α, γ, or δ) and a specific fluorescent tracer.

      • Add increasing concentrations of the unlabeled test compound (THDSA).

      • Measure fluorescence polarization using a suitable plate reader.

      • Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the tracer. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

Cell-Based Transactivation Assays

These assays measure the ability of a ligand to activate the transcriptional activity of a PPAR isotype in a cellular context.

  • GAL4-PPAR LBD Luciferase Reporter Assay: This is a widely used method to assess the agonist activity of a compound on a specific PPAR isotype.

    • Principle: Cells are co-transfected with two plasmids. The first plasmid expresses a fusion protein consisting of the yeast GAL4 DNA-binding domain (DBD) and the LBD of a specific human PPAR isotype (α, γ, or δ). The second plasmid contains a luciferase reporter gene under the control of a promoter with GAL4 upstream activating sequences (UAS). If the test compound binds to the PPAR-LBD, the fusion protein activates the transcription of the luciferase gene, leading to light emission.

    • Protocol Outline:

      • Seed suitable mammalian cells (e.g., HEK293T or COS-7) in multi-well plates.

      • Co-transfect the cells with the GAL4-PPAR LBD expression vector and the UAS-luciferase reporter vector. A control plasmid expressing Renilla luciferase is often included for normalization.

      • After an incubation period, treat the cells with increasing concentrations of the test compound (THDSA).

      • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

      • Normalize the firefly luciferase activity to the Renilla luciferase activity and plot the fold activation against the compound concentration to determine the EC50 value.

Visualizing Key Pathways and Workflows

To aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PPAR signaling pathway and a typical experimental workflow.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand THDSA or Other Ligand PPAR PPAR Ligand->PPAR Binds Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to TargetGene Target Gene Transcription PPRE->TargetGene Initiates Coactivators Coactivators Coactivators->Heterodimer Recruited mRNA mRNA TargetGene->mRNA Protein Protein mRNA->Protein Translation Response Biological Response Protein->Response

Caption: PPAR Signaling Pathway

Experimental_Workflow cluster_transfection Cell Transfection cluster_treatment Ligand Treatment cluster_analysis Data Analysis Cells HEK293T Cells Transfection Transfection Cells->Transfection Plasmids GAL4-PPAR LBD & UAS-Luciferase Plasmids Plasmids->Transfection TransfectedCells Transfected Cells Incubation Incubation TransfectedCells->Incubation THDSA THDSA Treatment (Dose-Response) THDSA->Incubation Lysis Cell Lysis Incubation->Lysis LuciferaseAssay Luciferase Assay Lysis->LuciferaseAssay DataAnalysis Data Analysis (EC50 Calculation) LuciferaseAssay->DataAnalysis

Caption: Transactivation Assay Workflow

Conclusion

While this compound (THDSA) is structurally related to known classes of endogenous PPAR ligands, there is currently a lack of direct experimental evidence to definitively characterize its specificity and potency for the PPAR isotypes. The activity of other hydroxylated fatty acids strongly suggests that THDSA has the potential to be a PPAR ligand, but its exact profile as a PPARα, γ, or δ agonist, or as a pan-agonist, remains to be elucidated. The experimental protocols outlined in this guide provide a clear path forward for researchers to quantitatively assess the interaction of THDSA with each PPAR isotype. Such studies are essential to uncover the potential therapeutic applications of this and other related fatty acid metabolites in the context of metabolic diseases. Until such data becomes available, the role of THDSA as a specific PPAR ligand should be considered hypothetical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
threo-9,10-Dihydroxystearic acid
Reactant of Route 2
Reactant of Route 2
threo-9,10-Dihydroxystearic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.